(3-Bromo-5-chlorophenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(3-bromo-5-chlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrClO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKZHZVQNASRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681903 | |
| Record name | (3-Bromo-5-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186403-17-7 | |
| Record name | (3-Bromo-5-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (3-Bromo-5-chlorophenyl)boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(3-Bromo-5-chlorophenyl)boronic acid is a halogenated arylboronic acid that has emerged as a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its unique substitution pattern offers synthetic handles for the construction of complex molecular architectures, making it a reagent of interest for drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, with a focus on practical insights for laboratory use.
Physicochemical Properties and Characterization
This compound is a white to off-white crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 1186403-17-7 | [1][2][3] |
| Molecular Formula | C₆H₅BBrClO₂ | [2][3] |
| Molecular Weight | 235.27 g/mol | [2] |
| Predicted Boiling Point | 367.0 ± 52.0 °C | [3] |
| Predicted Density | 1.79 g/cm³ | [3] |
| Predicted pKa | 6.58 ± 0.10 | [3] |
Solubility: Qualitative assessments indicate that this compound is soluble in organic solvents such as methanol, tetrahydrofuran (THF), and dimethylformamide (DMF), and slightly soluble in water.[4] For optimal results in reactions, it is recommended to ensure complete dissolution in the chosen solvent system.
Structural Confirmation (Spectral Data): While specific spectra for this compound are not widely published in publicly available databases, characterization would typically involve standard analytical techniques. Commercial suppliers often provide spectral data upon request.[5] For analogous compounds like 3-chlorophenylboronic acid, the proton NMR spectrum shows characteristic aromatic proton signals.[6] It is crucial for researchers to perform their own spectral analysis (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm the identity and purity of the material before use.
Synthesis of this compound
The synthesis of arylboronic acids, including this compound, is most commonly achieved through the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis. A general and robust protocol starting from the corresponding aryl bromide is outlined below.
Experimental Protocol: Synthesis via Lithium-Halogen Exchange
This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.[7]
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet, dissolve 1,3-dibromo-5-chlorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Borylation: Slowly add a trialkyl borate, such as trimethyl borate (1.5 equivalents), to the reaction mixture, again maintaining the temperature below -70 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Reactivity and Key Applications
The utility of this compound lies in its ability to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of two distinct halogen atoms (bromine and chlorine) allows for potential sequential or regioselective couplings.
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[4] In this reaction, the arylboronic acid is coupled with an organic halide or triflate in the presence of a palladium catalyst and a base.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a representative protocol and should be adapted and optimized for the specific substrates being used.[8][9]
Step-by-Step Methodology:
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 equivalent), the desired aryl halide or triflate (1.2 equivalents), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or a more advanced catalyst system like a second-generation Buchwald precatalyst (e.g., XPhos Pd G2).
-
Solvent Addition and Degassing: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water). Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes, or by using freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography or recrystallization.
Application in Medicinal Chemistry: Synthesis of ASIC3 Inhibitors
A significant application of this compound is in the synthesis of inhibitors for the Acid-Sensing Ion Channel-3 (ASIC3).[3] ASIC3 is implicated in the perception of chronic pain, making its inhibitors promising candidates for novel analgesic drugs. This compound serves as a key intermediate in the construction of indole amidine derivatives that exhibit inhibitory activity against this channel.[3] The boronic acid moiety is typically introduced via a Suzuki-Miyaura coupling to build the core scaffold of these potential therapeutics.
Stability and Handling
Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[5] As with all boronic acids, it is hygroscopic and can be sensitive to air. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Stability and Decomposition - The Challenge of Protodeboronation: A common and often undesired side reaction for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process can be catalyzed by acid or base and is influenced by temperature and the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro and bromo substituents on the title compound, can influence its susceptibility to this degradation pathway. Researchers should be mindful of this potential side reaction, particularly during prolonged reaction times or under harsh pH conditions, as it can lead to the formation of 1-bromo-3-chlorobenzene as a byproduct, thereby reducing the yield of the desired coupled product.
Conclusion
This compound is a versatile and valuable reagent for organic synthesis, offering a strategic tool for the introduction of a 3-bromo-5-chlorophenyl moiety into a wide range of molecules. Its primary application in the Suzuki-Miyaura coupling has positioned it as a key building block in the development of novel therapeutics, particularly in the area of chronic pain management. A thorough understanding of its properties, synthetic routes, and reactivity, including its potential for protodeboronation, is essential for its effective utilization in research and development.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. This compound | C6H5BBrClO2 | CID 53216753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 1186403-17-7|this compound|BLD Pharm [bldpharm.com]
- 6. 3-Chlorophenylboronic acid(63503-60-6) 1H NMR [m.chemicalbook.com]
- 7. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthesis of (3-Bromo-5-chlorophenyl)boronic Acid: An In-Depth Technical Guide
Introduction: The Strategic Importance of (3-Bromo-5-chlorophenyl)boronic Acid
This compound is a key building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2] This reaction allows for the precise formation of carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures that are often the core scaffolds of biologically active molecules.[1] The presence of both bromo and chloro substituents on the phenyl ring offers differential reactivity, providing chemists with a handle for sequential, site-selective modifications. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering detailed protocols, mechanistic insights, and a comparative analysis to inform researchers and drug development professionals in their synthetic endeavors.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly approached through three primary methodologies, each with its own set of advantages and considerations.
-
Organometallic Routes via Grignard or Organolithium Reagents: These classic methods involve the formation of a highly reactive organometallic intermediate from a corresponding aryl halide, which is then quenched with a borate ester.
-
Palladium-Catalyzed Borylation (Miyaura Borylation): A more modern approach that utilizes a palladium catalyst to directly couple an aryl halide with a diboron reagent.[3]
The choice of a particular route is often dictated by factors such as the availability of starting materials, functional group tolerance, scalability, and safety considerations.
Route 1: The Grignard Reagent Approach
This method relies on the formation of a Grignard reagent from a suitable dihalo- or trihalo-benzene precursor, followed by reaction with a trialkyl borate and subsequent hydrolysis. The key challenge in synthesizing this compound via this route is achieving selective Grignard formation at the desired position. Starting from 1,3-dibromo-5-chlorobenzene, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective formation of the Grignard reagent at one of the bromine-bearing carbons.[1]
Reaction Pathway
Caption: Grignard-based synthesis of this compound.
Causality of Experimental Choices
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are crucial. They solvate the magnesium ion, stabilizing the Grignard reagent and preventing its decomposition. The absence of water is critical as Grignard reagents are highly basic and will be quenched by even trace amounts of protic solvents.
-
Initiation: The formation of Grignard reagents can sometimes be sluggish to initiate. The use of initiators like a small crystal of iodine or 1,2-dibromoethane helps to activate the magnesium surface by removing the passivating layer of magnesium oxide.[4]
-
Temperature Control: The initial formation of the Grignard reagent is exothermic and may require cooling to maintain control. However, the subsequent borylation step is typically carried out at very low temperatures (-78 °C) to prevent over-addition of the Grignard reagent to the borate ester, which would lead to the formation of undesired borinic acids and triarylboranes.[5]
-
Borate Ester: Triisopropyl borate is often preferred over trimethyl borate due to its greater steric hindrance, which further disfavors multiple additions of the Grignard reagent.
Detailed Experimental Protocol (Representative)
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). The system is purged with an inert gas (e.g., argon or nitrogen). Anhydrous THF is added to cover the magnesium, followed by a small crystal of iodine. A solution of 1,3-dibromo-5-chlorobenzene (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated, which is evident by a gentle reflux and the disappearance of the iodine color. The reaction mixture is then stirred at room temperature for 2-3 hours to ensure complete formation of the Grignard reagent.
-
Borylation: In a separate flame-dried flask, a solution of triisopropyl borate (1.5 eq) in anhydrous THF is cooled to -78 °C (dry ice/acetone bath). The prepared Grignard reagent solution is then added dropwise to the cold borate solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 2-3 hours.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., a mixture of an organic solvent and water or hexanes) to afford this compound as a white solid.
Route 2: The Organolithium (Lithiation-Borylation) Approach
Similar to the Grignard route, this method involves a halogen-metal exchange to form a highly reactive organolithium species, which is then reacted with a borate ester. The use of organolithium reagents, such as n-butyllithium, often allows for the reaction to proceed at lower temperatures and can sometimes offer better selectivity.
Reaction Pathway
Caption: Lithiation-borylation synthesis of this compound.
Causality of Experimental Choices
-
Reagent: n-Butyllithium is a strong, non-nucleophilic base that readily undergoes halogen-metal exchange with aryl bromides at low temperatures.
-
Temperature: Cryogenic temperatures (-78 °C) are essential to control the high reactivity of the organolithium species, preventing side reactions such as reaction with the solvent (THF) or undesired multiple additions to the borate ester.[4][5]
-
Borate Ester: Trimethyl borate is commonly used in this procedure. Its lower steric bulk compared to triisopropyl borate is less of a concern due to the controlled, low-temperature addition of the organolithium reagent.
Detailed Experimental Protocol (Representative)
-
Lithiation: A solution of 1,3-dibromo-5-chlorobenzene (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes (1.1 eq) is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour.
-
Borylation: Trimethyl borate (1.5 eq) is added slowly to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for an additional 2 hours.
-
Hydrolysis and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The pH is adjusted to acidic (pH ~2) with dilute HCl. The product is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude solid is purified by recrystallization to yield the final product.[4]
Route 3: Miura Borylation
The Miura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[3] This method offers several advantages over the organometallic routes, including milder reaction conditions and a broader functional group tolerance.[6] For the synthesis of this compound, a starting material such as 1-bromo-3-chloro-5-iodobenzene would be ideal, as the iodine would be the most reactive site for oxidative addition to the palladium catalyst.
Reaction Pathway
Caption: Miura borylation for the synthesis of this compound.
Causality of Experimental Choices
-
Catalyst: A palladium catalyst is essential. [Pd(dppf)Cl₂] is a common and effective choice, as the dppf ligand is bulky and electron-rich, which promotes the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A mild base, such as potassium acetate (KOAc), is crucial. Stronger bases can lead to a competing Suzuki-Miyaura coupling of the newly formed boronate ester with the starting aryl halide, reducing the yield of the desired product.[6]
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a stable, easy-to-handle solid that serves as the source of the boronate ester moiety.
-
Solvent: Aprotic polar solvents like dioxane or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the reaction.
Detailed Experimental Protocol (Representative)
-
Reaction Setup: To a reaction vessel are added 1-bromo-3-chloro-5-iodobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [Pd(dppf)Cl₂] (0.03 eq). The vessel is evacuated and backfilled with an inert gas.
-
Reaction: Anhydrous dioxane is added, and the mixture is heated to 80-100 °C for several hours, with the progress of the reaction monitored by a suitable analytical technique (e.g., GC-MS or TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine.
-
Purification and Hydrolysis: The crude pinacol boronate ester can be purified by column chromatography. The purified ester is then hydrolyzed to the boronic acid by treatment with an acid (e.g., HCl) in a suitable solvent mixture (e.g., acetone/water). The final product is isolated by filtration or extraction and can be further purified by recrystallization.
Comparative Analysis of Synthesis Routes
| Feature | Grignard Route | Lithiation Route | Miura Borylation |
| Starting Material | 1,3-Dibromo-5-chlorobenzene | 1,3-Dibromo-5-chlorobenzene | 1-Bromo-3-chloro-5-iodobenzene |
| Key Reagents | Mg, Trialkyl borate | n-BuLi, Trialkyl borate | B₂pin₂, Pd catalyst, Base |
| Reaction Conditions | Cryogenic (-78 °C) for borylation | Cryogenic (-78 °C) | Mild to moderate heating (80-100 °C) |
| Functional Group Tolerance | Low | Low | High[6] |
| Typical Yields | Moderate to good | Moderate to good | Good to excellent |
| Safety Considerations | Pyrophoric Grignard reagent | Pyrophoric n-BuLi | Use of palladium catalyst |
| Scalability | Can be challenging | Can be challenging | Generally more scalable |
Conclusion
The synthesis of this compound can be successfully achieved through several synthetic strategies. The choice of method will depend on the specific requirements of the synthesis, including the availability of starting materials, the scale of the reaction, and the presence of other functional groups in the molecule. The classic Grignard and lithiation routes are powerful methods but require stringent anhydrous and cryogenic conditions. The Miura borylation, on the other hand, offers a more versatile and often higher-yielding alternative with broader functional group compatibility, making it an attractive option for many applications in modern organic synthesis.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
An In-Depth Technical Guide to (3-Bromo-5-chlorophenyl)boronic acid: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromo-5-chlorophenyl)boronic acid, identified by the CAS Number 1186403-17-7 , is a halogenated phenylboronic acid derivative that has emerged as a critical building block in modern organic synthesis and medicinal chemistry.[1][2] Its unique substitution pattern, featuring both a bromine and a chlorine atom on the phenyl ring, offers synthetic chemists a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, key properties, and significant applications, with a focus on its role in facilitating the discovery of novel therapeutics.
The boronic acid functional group makes this compound an excellent coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3] This capability allows for the precise and efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of new drug candidates and functional materials.[3][4] The presence of two distinct halogen atoms provides opportunities for sequential and site-selective cross-coupling reactions, further enhancing its synthetic utility.
A particularly noteworthy application of this compound is its use as a key intermediate in the synthesis of indole amidines, which are potent and selective inhibitors of the acid-sensing ion channel-3 (ASIC3).[2] These inhibitors are being actively investigated as potential therapeutics for the management of chronic pain, highlighting the direct impact of this versatile reagent on drug discovery programs.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key identifiers and physical characteristics.
| Property | Value | Source |
| CAS Number | 1186403-17-7 | [1][2] |
| Molecular Formula | C₆H₅BBrClO₂ | [1][2] |
| Molecular Weight | 235.27 g/mol | [2] |
| IUPAC Name | This compound | |
| Appearance | White to off-white powder/crystalline solid | |
| Boiling Point (Predicted) | 367.0 ± 52.0 °C | [2] |
| Density (Predicted) | 1.79 g/cm³ | [2] |
| pKa (Predicted) | 6.58 ± 0.10 | [2] |
| Storage Temperature | Room temperature, under inert atmosphere | [2] |
Synthesis of this compound
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis. A general and adaptable protocol for the synthesis of this compound, starting from 1,3-dibromo-5-chlorobenzene, is outlined below. This method leverages a halogen-metal exchange followed by borylation.
Experimental Protocol: Synthesis
Materials:
-
1,3-Dibromo-5-chlorobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Trimethyl borate (B(OMe)₃)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet is charged with 1,3-dibromo-5-chlorobenzene and anhydrous THF under an inert atmosphere.
-
Cooling: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium in hexanes is added dropwise from the dropping funnel, maintaining the temperature below -70 °C. The reaction is stirred at this temperature for a specified time (e.g., 1 hour) to ensure complete formation of the organolithium intermediate. The bromine atom is more susceptible to lithium-halogen exchange than the chlorine atom.
-
Borylation: Trimethyl borate is then added dropwise, again keeping the temperature below -70 °C. The reaction mixture is stirred at -78 °C for another period (e.g., 1-2 hours).
-
Warming and Quenching: The cooling bath is removed, and the reaction is allowed to warm to room temperature. The reaction is then carefully quenched by the slow addition of an aqueous HCl solution.
-
Extraction: The aqueous layer is separated and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to afford the final product as a white or off-white solid.
Caption: General workflow for the synthesis of this compound.
Applications in Drug Discovery and Organic Synthesis
The primary utility of this compound lies in its application as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[2]
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds.[5] this compound is an excellent substrate for this reaction, enabling the coupling of the 3-bromo-5-chlorophenyl moiety to a wide range of aryl, heteroaryl, or vinyl halides and triflates.[6][7]
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Reaction conditions may require optimization based on the specific substrates used.
Materials:
-
This compound
-
Aryl bromide (Ar-Br)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃))
-
Solvent (e.g., Toluene, 1,4-Dioxane, or Dimethylformamide (DMF))
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, and the base under an inert atmosphere.
-
Solvent Addition: Add the degassed solvent to the flask.
-
Reaction: The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a period of time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent such as ethyl acetate. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Synthesis of ASIC3 Inhibitors
As previously mentioned, a key application of this compound is in the synthesis of inhibitors for the acid-sensing ion channel-3 (ASIC3), which are being explored for the treatment of chronic pain.[2] This underscores the importance of this building block in the development of novel therapeutics for neurological disorders.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
Hazard Statements (General for Arylboronic Acids):
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If skin irritation occurs, get medical advice/attention.
-
Store in a well-ventilated place. Keep container tightly closed.
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent for organic chemists, particularly those in the field of drug discovery and development. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of complex biaryl structures, as exemplified by its role in the development of novel ASIC3 inhibitors for chronic pain. A thorough understanding of its properties, synthesis, and reaction protocols is crucial for leveraging its full potential in the laboratory.
References
- 1. This compound | 1186403-17-7 [sigmaaldrich.com]
- 2. Cas 1186403-17-7,3-Bromo-5-chlorophenylboronic acid | lookchem [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula for (3-Bromo-5-chlorophenyl)boronic acid
An In-Depth Technical Guide to (3-Bromo-5-chlorophenyl)boronic acid: Properties, Protocols, and Applications in Modern Synthesis
Abstract
This compound has emerged as a pivotal building block in synthetic organic chemistry, particularly within the pharmaceutical and materials science sectors. Its unique substitution pattern offers a versatile platform for constructing complex molecular architectures, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application in synthesis, and an exploration of its significant role in drug discovery, serving as a critical resource for researchers and development professionals.
Core Compound Characteristics
This compound is an organoboron compound distinguished by a phenyl ring substituted with a boronic acid group, a bromine atom, and a chlorine atom. This trifunctional arrangement provides chemists with a powerful tool for sequential and regioselective cross-coupling reactions.
Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and application in experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1186403-17-7 | [1][2][3] |
| Molecular Formula | C₆H₅BBrClO₂ | [1][2] |
| Molecular Weight | 235.27 g/mol | [1][4] |
| Predicted Boiling Point | 367.0 ± 52.0 °C | [2] |
| Predicted Density | 1.79 g/cm³ | [2] |
| Storage | Room temperature, sealed refrigeration recommended | [2][3] |
| Synonyms | 3-Bromo-5-chlorophenylboronic acid; B-(3-Bromo-5-chlorophenyl)boronic acid | [2] |
Structural and Reactivity Insights
The utility of this molecule is rooted in its structure. The boronic acid moiety is the reactive site for Suzuki-Miyaura coupling, while the two distinct halogen substituents (bromide and chloride) allow for differentiated or sequential reactivity. Generally, the carbon-bromine bond is more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond, enabling selective coupling at the bromine position under carefully controlled conditions.[5]
The Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[5][6] The general catalytic cycle, for which this compound is an excellent substrate, involves three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a process typically facilitated by a base.
-
Reductive Elimination: The two organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Compound
This section provides a detailed, field-proven protocol for a typical Suzuki-Miyaura reaction using this compound. This procedure is designed as a self-validating system, incorporating in-process monitoring and a robust purification strategy.
Materials and Reagents
-
This compound (1.2 equivalents)
-
Aryl Halide (e.g., 1-bromo-4-methoxybenzene) (1.0 equivalent)
-
Palladium Catalyst (e.g., PdCl₂(dppf)) (0.05 - 0.1 equivalents)
-
Base (e.g., 2 M aqueous Na₂CO₃ or K₂CO₃) (10 equivalents)
-
Solvent (e.g., Toluene/Dioxane 4:1 mixture, or DMF)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Methodology (Conventional Heating)
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) species.
-
Solvent and Base Addition: Add the solvent mixture (e.g., Toluene/Dioxane) followed by the aqueous base (e.g., 2 M Na₂CO₃). The mixture should be biphasic.
-
Reaction Execution: Heat the mixture to 85-90 °C with vigorous stirring.[7][8]
-
In-Process Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., every 2-4 hours). The reaction is typically complete within 12-24 hours.[8]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.[8]
Microwave-Assisted Protocol Variant
For accelerated synthesis, microwave irradiation offers a powerful alternative.
-
Vessel Preparation: In a microwave-safe vial, combine the aryl halide (1.0 equiv.), this compound (1.5 equiv.), PdCl₂(dppf) (0.1 equiv.), and a suitable base (e.g., 2 M K₂CO₃) in a solvent like N,N-Dimethylformamide (DMF).[7]
-
Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).[8][9]
-
Work-up and Purification: After cooling, perform the work-up and purification steps as described in the conventional heating protocol.[8]
Caption: Standard workflow for Suzuki-Miyaura cross-coupling and product isolation.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of boronic acids into drug discovery programs has increased significantly, with several FDA-approved drugs containing this moiety.[10] Their value lies in enabling the rapid and modular synthesis of compound libraries for structure-activity relationship (SAR) studies.[11]
This compound is particularly valuable as a synthetic intermediate. A notable application is in the preparation of indole amidines, which function as inhibitors of the acid-sensing ion channel-3 (ASIC3).[2] These channels are implicated in pain signaling, making their inhibitors promising candidates for the development of novel therapeutics for chronic pain.[2] The ability to use this boronic acid to construct the core scaffolds of such molecules underscores its importance in medicinal chemistry.
Conclusion
This compound is a highly versatile and valuable reagent for researchers in organic synthesis and drug development. Its well-defined physicochemical properties, coupled with its reliable performance in the robust Suzuki-Miyaura cross-coupling reaction, make it an indispensable tool for creating complex biaryl structures. The detailed protocols and mechanistic insights provided in this guide offer a practical framework for leveraging this compound to its full potential in the laboratory, accelerating the discovery of new medicines and materials.
References
- 1. This compound | C6H5BBrClO2 | CID 53216753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 1186403-17-7,3-Bromo-5-chlorophenylboronic acid | lookchem [lookchem.com]
- 3. This compound, CasNo.1186403-17-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 4. This compound , Package: 100g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
A Technical Guide to (3-bromo-5-chlorophenyl)boronic acid: Structure, Synthesis, and Application in Modern Drug Discovery
Executive Summary: This guide provides a comprehensive technical overview of (3-bromo-5-chlorophenyl)boronic acid, a key organoboron intermediate in contemporary organic synthesis. We will delve into its unique structural characteristics, outline robust methodologies for its synthesis and purification, and explore its pivotal role in palladium-catalyzed cross-coupling reactions. With a focus on practical application, this document highlights its utility as a versatile building block in the development of novel therapeutics, particularly in the synthesis of inhibitors for acid-sensing ion channel-3 (ASIC3), a significant target in chronic pain management.[1][2] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable reagent.
Introduction to Arylboronic Acids and this compound
The Significance of the Boronic Acid Moiety
Organoboron compounds, especially arylboronic acids, have become indispensable tools in medicinal chemistry and materials science.[3][4] Their stability, low toxicity, and versatile reactivity in reactions like the Suzuki-Miyaura cross-coupling make them ideal building blocks for constructing complex molecular architectures.[5][6] The boronic acid functional group, -B(OH)₂, serves as a stable yet reactive handle for the formation of new carbon-carbon bonds, a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs).[3][5]
This compound: A Key Building Block
This compound is a disubstituted phenylboronic acid featuring a bromine and a chlorine atom at the meta positions relative to the boronic acid group.[1][7] This specific substitution pattern provides two distinct and orthogonally reactive handles (the C-Br bond, the C-Cl bond, and the C-B bond), allowing for sequential and selective cross-coupling reactions. This structural feature makes it a highly valuable intermediate for creating complex, multi-substituted biaryl systems, which are common motifs in modern pharmaceuticals.
Molecular Structure and Physicochemical Properties
Structural Analysis
The chemical structure of this compound is defined by a benzene ring substituted with a boronic acid group [-B(OH)₂] at position 1, a bromine atom at position 3, and a chlorine atom at position 5. The presence of two different halogens offers differential reactivity in palladium-catalyzed reactions, with the C-Br bond typically being more reactive than the C-Cl bond in standard Suzuki couplings.[8]
Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 1186403-17-7 | [1][9] |
| Molecular Formula | C₆H₅BBrClO₂ | [1][7] |
| Molecular Weight | 235.27 g/mol | [7][10] |
| Appearance | White to off-white powder | [11] |
| Predicted Boiling Point | 367.0 ± 52.0 °C | [1] |
| Storage Temperature | Room temperature, under inert atmosphere | [1][12] |
Stability and Anhydride Formation
A critical consideration when working with arylboronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines.[13] This is a reversible process, and commercial samples of this compound often exist as a mixture of the free acid and its boroxine anhydride.[14] While this does not typically impede reactivity in cross-coupling reactions where water is present, it can complicate characterization and analysis. Storing the compound under dry, inert conditions helps to minimize boroxine formation.[15]
Synthesis and Purification Strategies
Rationale for Synthetic Route Selection
The synthesis of arylboronic acids is most commonly achieved by reacting an organometallic species (either an organolithium or a Grignard reagent) with a borate ester, followed by acidic hydrolysis.[13] The choice between these routes depends on the functional group tolerance of the starting aryl halide. For a dihalogenated starting material like 1,3-dibromo-5-chlorobenzene or 1-bromo-3-chloro-5-iodobenzene, a lithium-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures provides a reliable method for generating the required organometallic intermediate before trapping with a borate ester.[16]
Generalized Synthetic Protocol
The following protocol outlines a standard laboratory-scale synthesis.
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon inlet is charged with the starting aryl halide (e.g., 1-bromo-3-chloro-5-iodobenzene) and anhydrous tetrahydrofuran (THF).
-
Organolithium Formation: The solution is cooled to -78 °C. n-Butyllithium (in hexanes) is added dropwise, maintaining the internal temperature below -70 °C. The reaction is stirred for 1 hour at this temperature to ensure complete lithium-halogen exchange.
-
Borylation: Trimethyl borate is added slowly to the reaction mixture, again ensuring the temperature remains at -78 °C.[16] The mixture is stirred for an additional hour at low temperature before being allowed to warm slowly to room temperature.
-
Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid until a pH of ~3 is reached.[16]
-
Extraction and Isolation: The product is extracted into an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[16]
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of this compound.
Purification Challenges and Methodologies
Purifying arylboronic acids can be challenging due to their polarity and tendency to form boroxines.[17]
-
Recrystallization: This is often the most effective method. Solvents such as hot water or a mixed solvent system like ethyl acetate/hexane can yield highly pure material.[14][17]
-
Acid/Base Extraction: Dissolving the crude product in an organic solvent and washing with a basic aqueous solution can remove non-acidic impurities. The boronic acid can then be recovered by acidifying the aqueous layer and re-extracting.
-
Scavenging Resins: Resins functionalized with diethanolamine can be used to selectively bind and remove boronic acids from reaction mixtures, which can be a useful purification strategy in process chemistry.[18]
The Suzuki-Miyaura Cross-Coupling Reaction: A Core Application
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate.[6][19] It is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds. This compound is an excellent substrate for this transformation.
Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[19] This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Model Suzuki Coupling
This protocol describes a typical coupling of this compound with an aryl bromide.
-
Reagent Assembly: To a microwave vial or Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).[20]
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1) or DMF.
-
Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Application in Drug Discovery: A Case Study
Role as a Key Intermediate for ASIC3 Inhibitors
A significant application of this compound is in the synthesis of indole amidines, which function as potent inhibitors of the acid-sensing ion channel-3 (ASIC3).[1][2] ASIC3 is a therapeutic target for the treatment of chronic pain. The boronic acid is used in a Suzuki coupling to construct the core biaryl structure of these inhibitors, demonstrating its direct value in creating novel drug candidates.[2]
Logical Flow: From Building Block to Therapeutic Target
Caption: The synthetic pathway from a boronic acid building block to a potential therapeutic agent.
Handling, Storage, and Safety
Hazard Identification and Personal Protective Equipment (PPE)
Like many arylboronic acids, this compound is classified as a hazardous substance.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10] It is harmful if swallowed.[21]
-
PPE: Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[15][21]
Optimal Storage Conditions
To ensure the longevity and reactivity of the reagent, proper storage is crucial.
-
Container: Keep the container tightly closed and store in a dry, well-ventilated place.[15][22]
-
Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere (argon or nitrogen) to prevent degradation from air and moisture.[15]
-
Temperature: While room temperature storage is acceptable, refrigeration can help maintain product quality over extended periods.[15][22]
Considerations for Boronic Acids as Potential Genotoxic Impurities (PGIs)
In pharmaceutical manufacturing, residual arylboronic acids in the final API may be considered potentially genotoxic impurities (PGIs).[18] Therefore, it is critical to develop analytical methods to detect and quantify residual this compound and to implement purification strategies that effectively purge it to levels compliant with regulatory standards.[18]
Conclusion
This compound is a powerful and versatile synthetic intermediate with significant applications in organic chemistry and drug discovery. Its unique structural features enable its use in sophisticated synthetic strategies, most notably the Suzuki-Miyaura cross-coupling, to access complex molecular targets. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to exploit its full potential in the development of next-generation pharmaceuticals and advanced materials.
References
- 1. Cas 1186403-17-7,3-Bromo-5-chlorophenylboronic acid | lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C6H5BBrClO2 | CID 53216753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 1186403-17-7 [sigmaaldrich.com]
- 10. (3-Bromo-2-chlorophenyl)boronic acid | C6H5BBrClO2 | CID 44558165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. 1186403-17-7|this compound|BLD Pharm [bldpharm.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. fishersci.com [fishersci.com]
- 16. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 17. reddit.com [reddit.com]
- 18. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 21. fishersci.com [fishersci.com]
- 22. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of (3-Bromo-5-chlorophenyl)boronic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction: A Versatile Building Block for Complex Molecules
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Arylboronic acids are indispensable reagents in this endeavor, serving as key building blocks in carbon-carbon bond-forming reactions. Among these, (3-Bromo-5-chlorophenyl)boronic acid has emerged as a particularly valuable intermediate. Its di-halogenated phenyl ring offers medicinal chemists a strategic advantage: two distinct reactive handles (a bromine and a chlorine atom) that can be selectively functionalized in sequential cross-coupling reactions. This allows for the controlled, stepwise assembly of highly substituted biaryl and heteroaryl structures, which are common motifs in active pharmaceutical ingredients (APIs).
This technical guide provides an in-depth exploration of the application of this compound, focusing on its use in the synthesis of a key intermediate for novel analgesic agents. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling reaction, provide a detailed, field-proven protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Core Application: Synthesis of a 2-Arylindole Intermediate for ASIC3 Inhibitors
A significant application of this compound is in the synthesis of inhibitors for the Acid-Sensing Ion Channel-3 (ASIC3).[1][2] ASIC3 is a novel target for the treatment of chronic pain, and indole amidines have been identified as potent inhibitors. The core of these inhibitors is often a 2-arylindole scaffold, which can be efficiently synthesized via a Suzuki-Miyaura cross-coupling reaction.
The reaction involves coupling this compound with a suitable 2-haloindole derivative. This creates the crucial carbon-carbon bond, forming the 2-(3-Bromo-5-chlorophenyl)-1H-indole intermediate. This intermediate retains the bromine and chlorine atoms, allowing for further diversification of the molecule to optimize its pharmacological properties.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like our boronic acid) and an organic halide or triflate.[3] Its widespread use in the pharmaceutical industry is due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of the boron-containing reagents.[3][4]
The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: A palladium(0) complex reacts with the aryl halide (e.g., 2-bromoindole), inserting itself into the carbon-halogen bond to form a palladium(II) species. This is often the rate-determining step.[3]
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group (the 3-bromo-5-chlorophenyl moiety) to the palladium(II) complex, displacing the halide. The base is crucial as it forms a boronate complex, which enhances the nucleophilicity of the organic group, facilitating the transfer to the palladium center.[5]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-(3-Bromo-5-chlorophenyl)-1H-indole
This protocol describes a representative Suzuki-Miyaura coupling for the synthesis of the title intermediate. The conditions are based on established procedures for similar couplings and should be optimized for specific scales and equipment.
Materials & Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Stoichiometry | Amount (for 1 mmol scale) |
| 2-Bromo-1H-indole | 5371-93-7 | 196.04 | 1.0 equiv | 196 mg |
| This compound | 1186403-17-7 | 235.27 | 1.2 equiv | 282 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 equiv | 58 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.5 equiv | 345 mg |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | 8 mL |
| Water (degassed) | 7732-18-5 | 18.02 | - | 2 mL |
Step-by-Step Methodology
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1H-indole (196 mg, 1.0 mmol), this compound (282 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step to prevent the oxidation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask. The yellow color of the catalyst is a good indicator.
-
Solvent Addition: Degas the 1,4-dioxane and water by bubbling the inert gas through them for 15-20 minutes. Using a syringe, add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the 2-bromoindole spot indicates reaction completion, typically within 6-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(3-Bromo-5-chlorophenyl)-1H-indole.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Trustworthiness: Self-Validating System & Critical Parameters
The success of this protocol hinges on careful attention to several key parameters. Understanding the "why" behind each step ensures reproducibility and allows for logical troubleshooting.
-
Choice of Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a robust and commercially available catalyst suitable for a wide range of Suzuki couplings. The triphenylphosphine ligands stabilize the Pd(0) state and facilitate the oxidative addition and reductive elimination steps. For more challenging couplings, other catalysts or ligand systems (e.g., those with bulky, electron-rich phosphine ligands like XPhos or SPhos) might be screened to improve yields.[6]
-
The Role of the Base: An inorganic base like potassium carbonate (K₂CO₃) is essential. It reacts with the boronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is necessary for the transmetalation step.[5] The choice and strength of the base can significantly impact the reaction rate and yield; stronger bases are not always better and can sometimes lead to side reactions.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is commonly used. The organic solvent solubilizes the organic reactants and the catalyst, while the water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. The ratio of solvents can be optimized to ensure all components are sufficiently soluble at the reaction temperature.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures. Failure to maintain an inert atmosphere can lead to the formation of palladium black (inactive palladium metal) and a significant reduction in catalytic activity, resulting in low yields.
Safety and Handling of Arylboronic Acids
As with all laboratory procedures, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.[7][8]
-
Handling this compound: This compound is a solid. Avoid creating dust. Handle in a well-ventilated area or a fume hood.[8]
-
Potential Hazards: While boronic acids are generally less toxic than many organometallic reagents, some arylboronic acids have been found to be weakly mutagenic.[9] Therefore, they should be handled with care, and exposure should be minimized. It is crucial to control residual levels of boronic acids in the final API.[9]
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This compound is a powerful and strategic building block for pharmaceutical synthesis. Its utility is exceptionally demonstrated in the Suzuki-Miyaura coupling to form complex intermediates for drug candidates, such as ASIC3 inhibitors. A thorough understanding of the reaction mechanism, meticulous control over critical experimental parameters, and adherence to safety protocols are the cornerstones of successfully leveraging this versatile reagent in drug discovery and development. The provided protocol serves as a robust starting point for researchers, enabling the reliable synthesis of valuable pharmaceutical intermediates.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. CN103183629A - Process of effectively synthesizing important pharmaceutical and chemical intermediate 5-bromoindole - Google Patents [patents.google.com]
- 4. Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of indole compounds as novel inhibitors targeting Gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.rug.nl [pure.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes & Protocols: The Role of (3-Bromo-5-chlorophenyl)boronic Acid in the Development of Advanced Materials
Abstract
(3-Bromo-5-chlorophenyl)boronic acid is a versatile bifunctional building block that is instrumental in the synthesis of novel organic materials. Its unique structure, featuring a boronic acid moiety for carbon-carbon bond formation and two distinct halogen atoms (bromine and chlorine) for sequential or differential reactivity, provides a powerful platform for creating complex molecular architectures. These architectures are central to the development of next-generation materials for organic electronics, photonics, and sensing. This document provides an in-depth guide to the applications of this compound, focusing on its role in synthesizing conjugated polymers and materials for Organic Light-Emitting Diodes (OLEDs). Detailed, field-proven protocols for its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are presented to enable researchers to leverage this reagent's full potential.
Introduction: A Strategically Designed Building Block
The precise engineering of organic materials at the molecular level is the cornerstone of modern materials science. The properties of these materials—be it their conductivity, luminescence, or sensing capabilities—are dictated by their electronic structure, which is a direct consequence of their chemical composition and arrangement. This compound (CAS No. 1186403-17-7) has emerged as a key intermediate due to its strategic functionalization.[1][2]
-
The Boronic Acid Group: This functional group is the cornerstone of the Suzuki-Miyaura coupling reaction, one of the most powerful and versatile methods for forming carbon-carbon bonds.[3] Its stability, low toxicity, and high functional group tolerance make it ideal for complex molecule synthesis.[3]
-
Ortho-Substituted Halogens: The presence of both bromine and chlorine atoms on the phenyl ring opens avenues for selective and sequential cross-coupling reactions. The differential reactivity of C-Br and C-Cl bonds under various catalytic conditions allows for a step-wise construction of complex, non-symmetrical molecules. This is particularly valuable for creating "push-pull" systems or multi-resonant structures in advanced materials.[4]
This combination makes this compound a superior choice for researchers aiming to fine-tune the optoelectronic properties of new materials.
The Core Reaction: Suzuki-Miyaura Cross-Coupling
The utility of this compound is primarily realized through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] Understanding this catalytic cycle is crucial for optimizing reaction conditions and troubleshooting experiments. The reaction facilitates the coupling of the organoboron compound with an organohalide (or triflate) to form a new C-C bond.[6]
The widely accepted mechanism involves three key steps:[7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: A base activates the boronic acid to form a boronate species, which then transfers its organic group to the palladium center, displacing the halide.[3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Focus 1: Advanced OLED Materials
Organic Light-Emitting Diodes (OLEDs) rely on materials that can efficiently convert electrical energy into light.[9][10] Boron-containing compounds have gained significant attention as they can serve as electron-accepting units in "push-pull" architectures, which is a key design principle for creating highly efficient emitters, particularly for the challenging blue and deep-blue regions of the spectrum.[4][11]
This compound is an excellent precursor for synthesizing host and emitter materials for OLEDs. The dihalogenated phenyl core can be functionalized to build complex, conjugated systems required for effective charge transport and light emission.[12] For instance, the bromine atom can be selectively coupled with a donor moiety, followed by a second coupling at the chlorine site with another functional group, allowing for the construction of sophisticated, multi-resonant thermally activated delayed fluorescence (TADF) emitters.[4] These materials are critical for achieving high color purity and efficiency in next-generation displays.[11]
Application Focus 2: Synthesis of π-Conjugated Polymers
Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This structure imparts unique electronic and optical properties, making them suitable for applications like organic photovoltaics (OPVs), field-effect transistors (OFETs), and chemical sensors.[13]
Suzuki polycondensation is a primary method for synthesizing these polymers.[14] this compound can be used as an AB-type monomer, where 'A' is the boronic acid and 'B' is a halogen, to undergo self-condensation polymerization. More commonly, it is used as an A-B₂ type monomer (one boronic acid, two different halides) that can be polymerized with a diboronic acid ester to create a cross-linked or branched polymer network. The resulting polymers can exhibit high thermal stability and tunable electronic properties based on the co-monomers used.[15]
Experimental Protocols
The following section provides a generalized, yet detailed, protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol serves as a robust starting point that can be optimized for specific substrates.
Protocol 1: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic aryl bromide (Ar-Br).
Materials and Equipment:
-
This compound (1.0 eq)
-
Aryl Bromide (Ar-Br) (1.1 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)
-
Solvent System (e.g., Toluene/H₂O or Dioxane/H₂O, typically 4:1 v/v)
-
Schlenk flask or round-bottom flask with condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
TLC plates and column chromatography supplies (silica gel, solvents)
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry Schlenk flask, add this compound, the aryl bromide coupling partner, and the base.
-
Degassing: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. This step is critical as oxygen can deactivate the palladium catalyst.[16]
-
Solvent Addition: Add the degassed solvent system to the flask via syringe. Stir the mixture to create a suspension.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[16]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product should be purified by column chromatography on silica gel to yield the pure biaryl product.
-
Analysis: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting & Causality
-
Low Yield: Often caused by inefficient degassing (leading to catalyst oxidation) or an inappropriate choice of base. The base is crucial for activating the boronic acid; stronger bases like Cs₂CO₃ may be required for less reactive substrates.[3]
-
Homocoupling of Boronic Acid: This side reaction can occur if the reaction conditions are too harsh or if the stoichiometry is not precise. Using 1.1-1.2 equivalents of the boronic acid can sometimes favor the cross-coupling product.[16]
-
Debromination/Dechlorination: This occurs when the aryl halide is reduced instead of coupled. Choosing a suitable ligand for the palladium catalyst (e.g., bulky phosphine ligands) can often suppress this side reaction.[17]
Data Summary
The following table provides representative conditions for Suzuki-Miyaura coupling reactions. Exact parameters should be optimized for each specific substrate pairing.
| Parameter | Condition | Rationale / Notes |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, XPhosPdG2 | Choice depends on substrate reactivity. Pd(PPh₃)₄ is a general-purpose catalyst. Buchwald-Hartwig ligands (e.g., SPhos, XPhos) are effective for challenging couplings, including those with aryl chlorides.[17] |
| Catalyst Loading | 1 - 5 mol% | Lower loadings are desirable for cost and sustainability, but higher loadings may be needed for difficult substrates.[18] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is required to activate the boronic acid for transmetalation.[3] Cs₂CO₃ is often more effective but also more expensive. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Biphasic systems are common and facilitate the dissolution of both organic and inorganic reagents.[19] |
| Temperature | 60 - 110 °C | Higher temperatures accelerate the reaction but can also lead to catalyst decomposition or side reactions. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS to determine completion. |
Conclusion
This compound is a high-value, versatile building block for the synthesis of advanced organic materials. Its capacity for selective, palladium-catalyzed cross-coupling reactions enables the precise construction of complex molecules tailored for high-performance applications in OLEDs, conjugated polymers, and beyond. The protocols and insights provided herein offer a solid foundation for researchers to explore and innovate in the ever-evolving field of materials science.
References
- 1. Cas 1186403-17-7,3-Bromo-5-chlorophenylboronic acid | lookchem [lookchem.com]
- 2. This compound | C6H5BBrClO2 | CID 53216753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Frontiers | Recent Advancement in Boron-Based Efficient and Pure Blue Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes [frontiersin.org]
- 5. [PDF] The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases | Semantic Scholar [semanticscholar.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Editorial: High color purity boron-based OLED materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. Wiley-VCH - Conjugated Polymer Synthesis and Materials Applications [wiley-vch.de]
- 15. π-Conjugated Polymer Nanoparticles from Design, Synthesis to Biomedical Applications: Sensing, Imaging, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions [organic-chemistry.org]
- 19. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Advanced Catalytic Systems for Reactions Involving (3-Bromo-5-chlorophenyl)boronic Acid
Introduction: Navigating the Reactivity of a Dihalogenated Building Block
(3-Bromo-5-chlorophenyl)boronic acid is a valuable synthetic intermediate in medicinal chemistry and materials science. Its utility stems from the presence of three distinct reactive sites: a boronic acid moiety for cross-coupling and two different halogen atoms (bromine and chlorine) on the aromatic ring. This unique structure allows for sequential, site-selective functionalization, enabling the construction of complex molecular architectures.
The primary challenge and opportunity in using this reagent lies in controlling the chemoselectivity of the coupling reactions. The carbon-bromine (C-Br) bond is inherently more reactive than the carbon-chlorine (C-Cl) bond in the context of palladium-catalyzed oxidative addition.[1][2] This reactivity differential is the cornerstone of synthetic strategies involving this molecule, allowing for selective functionalization at the C-Br position while leaving the C-Cl bond intact for subsequent transformations. This guide provides a comprehensive overview of the catalytic systems and detailed protocols required to effectively utilize this compound in key cross-coupling reactions.
Core Application: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura reaction is the most prominent application for this boronic acid, serving as a powerful method for creating carbon-carbon bonds.[3] The reaction couples the organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex.[4]
Mechanistic Rationale
The catalytic cycle is a well-understood, three-step process:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalytic System Components: A Deliberate Choice
The success of the Suzuki-Miyaura coupling hinges on the careful selection of each component.
| Component | Recommended Options | Rationale & Expertise |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd(PPh₃)₄ can often be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) and Pd(0) sources, respectively, that require an external ligand for activation. The choice depends on substrate reactivity and desired reaction kinetics. |
| Ligand | PPh₃, P(t-Bu)₃, Buchwald Ligands (e.g., XPhos, SPhos) | For coupling with less reactive aryl chlorides (or for the second coupling on our substrate), bulky, electron-rich phosphine ligands like P(t-Bu)₃ or Buchwald's biarylphosphines are essential.[6] They accelerate both the oxidative addition and reductive elimination steps.[7] For the more reactive C-Br bond, PPh₃ is often sufficient. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation. Cs₂CO₃ is more soluble and often more effective for challenging couplings. K₃PO₄ is a strong, non-nucleophilic base suitable for sensitive substrates. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is standard. Water aids in dissolving the base and facilitates the formation of the active boronate species. Anhydrous conditions can also be used, particularly with phosphate bases. |
Protocol 1: Standard Suzuki-Miyaura Coupling (Thermal Conditions)
This protocol is designed for the selective coupling at the C-Br position of an aryl halide with this compound.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and water (e.g., 5 mL per 1 mmol of aryl bromide).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can dramatically reduce reaction times from hours to minutes, which is particularly useful for high-throughput synthesis.[9][10]
Step-by-Step Methodology:
-
Vial Preparation: In a microwave reaction vial equipped with a stir bar, combine the aryl halide (1.0 eq), this compound (1.5 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Catalyst & Ligand: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable ligand (e.g., XPhos, 0.05 eq).
-
Solvent Addition: Add the chosen solvent, such as 1,4-dioxane or DMF.
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for 15-40 minutes.[11]
-
Work-up and Purification: Follow steps 6 and 7 from the standard protocol.
Core Application: Chan-Lam C-N and C-O Bond Formation
The Chan-Lam coupling provides a direct route to form aryl-nitrogen or aryl-oxygen bonds from the boronic acid moiety.[12][13] Unlike the palladium-catalyzed Buchwald-Hartwig amination, this reaction is copper-catalyzed and often uses air as the terminal oxidant, making it operationally simpler.[14][15]
Mechanistic Rationale
The proposed mechanism involves the formation of a copper(II)-aryl complex through transmetalation with the boronic acid. This complex then coordinates with the amine or alcohol. A subsequent reductive elimination, possibly from a Cu(III) intermediate, forges the C-N or C-O bond and produces a Cu(I) species, which is then re-oxidized to Cu(II) by oxygen to complete the catalytic cycle.[13]
Catalytic System Components
| Component | Recommended Options | Rationale & Expertise |
| Copper Source | Cu(OAc)₂, Cu₂O | Copper(II) acetate is the most common and effective catalyst. It is inexpensive, stable, and readily available. Both stoichiometric and catalytic amounts can be used. |
| Base | Pyridine, Et₃N, or none | A mild base is often used to facilitate the reaction, though some protocols are base-free. Pyridine can serve as both a base and a ligand. |
| Solvent | Dichloromethane (DCM), Methanol (MeOH), Toluene | The choice of solvent depends on the solubility of the substrates. DCM is widely used for its inertness and ease of removal. |
| Atmosphere | Air (open flask) | The reaction typically requires an oxidant to regenerate the active Cu(II) catalyst. An open flask exposed to air is usually sufficient. |
Protocol 3: Chan-Lam N-Arylation
This protocol describes the coupling of this compound with a primary or secondary amine.
Step-by-Step Methodology:
-
Reagent Preparation: To a round-bottom flask, add the amine (1.0 eq), this compound (1.5 eq), and Copper(II) acetate [Cu(OAc)₂] (1.2 eq for stoichiometric, or 0.1 eq for catalytic).
-
Solvent and Base: Add the solvent (e.g., DCM) and a base such as pyridine (2.0 eq). The flask can be left open to the air.
-
Reaction: Stir the mixture vigorously at room temperature for 12-48 hours. The reaction mixture will typically turn from blue/green to a darker color. Monitor progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove copper salts, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
Navigating Chemoselectivity: Br vs. Cl
The significant difference in reactivity between the C-Br and C-Cl bonds is the key to sequential functionalization.
-
Selective C-Br Coupling: Standard Suzuki, Heck, or Sonogashira conditions will almost exclusively target the C-Br bond. The milder conditions, standard phosphine ligands (like PPh₃), and temperatures around 80-100 °C are insufficient to activate the C-Cl bond.[1]
-
Subsequent C-Cl Coupling: To functionalize the C-Cl position, more forcing conditions are required. This typically involves:
-
Advanced Catalysts: Using highly active catalyst systems with bulky, electron-rich ligands (e.g., Buchwald or Fu's ligands).[16]
-
Higher Temperatures: Increasing the reaction temperature to >120 °C, often with microwave assistance.
-
Stronger Bases: Employing stronger bases like K₃PO₄ or Cs₂CO₃ can facilitate the more difficult oxidative addition at the C-Cl bond.
-
Caption: Decision tree for selecting the appropriate catalytic system.
Experimental Workflow: A General Guide
The following diagram outlines a generalized workflow for setting up a cross-coupling reaction under inert conditions.
Caption: Standard experimental workflow for cross-coupling reactions.
Summary of Catalytic Systems
The table below summarizes typical conditions for various transformations. Note that for Heck, Sonogashira, and Buchwald-Hartwig, the substrate is the aryl halide, which can be prepared from the boronic acid if needed, but these reactions are crucial for the overall synthetic strategy involving the (3-bromo-5-chlorophenyl) scaffold.
| Reaction | Catalyst System | Base | Solvent | Temp. (°C) | Key Feature |
| Suzuki-Miyaura | Pd(0) or Pd(II) / Phosphine Ligand | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80-120 | Versatile C-C bond formation.[3] |
| Chan-Lam | Cu(OAc)₂ | Pyridine, Et₃N | DCM, MeOH | 25-50 | Direct C-N/C-O coupling from boronic acid.[12] |
| Heck | Pd(OAc)₂ / Ligand | K₂CO₃, Et₃N | DMF, Dioxane | 60-120 | Couples aryl halides with olefins.[17][18] |
| Sonogashira | Pd(0)/Ligand + CuI | Et₃N, i-Pr₂NH | THF, Dioxane | 25-80 | Couples aryl halides with terminal alkynes.[19][20] |
| Buchwald-Hartwig | Pd(0) or Pd(II) / Biarylphosphine Ligand | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-110 | C-N bond formation from aryl halides.[21][22] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]
- 6. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chan-Lam Coupling [organic-chemistry.org]
- 13. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 14. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. marmacs.org [marmacs.org]
- 16. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 17. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Purification of (3-Bromo-5-chlorophenyl)boronic Acid Reaction Products
As a Senior Application Scientist, I understand the critical need for reliable and practical guidance in synthetic chemistry. This technical support center is designed to provide researchers, scientists, and drug development professionals with effective methods for purifying products derived from reactions involving (3-Bromo-5-chlorophenyl)boronic acid. The following troubleshooting guides and FAQs are based on established scientific principles and practical laboratory experience.
This compound is a versatile reagent frequently employed in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to synthesize complex biaryl and heterocyclic structures.[1] However, the purification of the resulting products can be challenging due to the presence of various impurities, including unreacted starting materials, homo-coupled byproducts, and residual palladium catalyst. This guide provides practical solutions to common purification issues.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the workup and purification of reaction mixtures containing the coupled product of this compound.
Issue 1: Persistent Palladium Catalyst Contamination in the Final Product
-
Observation: The isolated product has a dark, often black or grey, coloration that persists even after initial purification attempts like extraction. 1H NMR or ICP-MS analysis confirms the presence of palladium.
-
Probable Cause: Inefficient removal of the palladium catalyst, which can exist in various oxidation states (Pd(0), Pd(II)) and may be colloidal or complexed with ligands.[2][3]
-
Solution:
-
Initial Workup Modification: After the reaction is complete, and before the aqueous workup, stir the reaction mixture with a palladium scavenger. Common and effective scavengers include:
-
Thiol-based scavengers: Such as 2-mercaptoethanol or thiol-functionalized silica gel. These form strong complexes with palladium.
-
Activated Carbon: Stirring the crude reaction mixture (dissolved in a suitable organic solvent) with activated carbon for 1-2 hours can effectively adsorb palladium residues.[2]
-
-
Filtration: After treatment with a scavenger or activated carbon, it is crucial to filter the mixture thoroughly. A pad of Celite® is highly recommended to remove fine palladium particles.[2][3][4]
-
Aqueous Wash: A wash with an aqueous solution of sodium sulfide or thiourea can sometimes help precipitate palladium as insoluble sulfides, which can then be filtered off.[4] However, this method may introduce sulfur-containing impurities.
-
Issue 2: Co-elution of the Product with Boronic Acid-derived Impurities during Column Chromatography
-
Observation: Fractions from column chromatography show a mixture of the desired product and impurities derived from the boronic acid, such as the homo-coupled biaryl ((3-Bromo-5-chlorophenyl)-(3-Bromo-5-chlorophenyl)) or the protodeborylated arene (1-bromo-3-chlorobenzene).[5][6]
-
Probable Cause: Similar polarity of the product and the impurities, making separation by standard silica gel chromatography difficult.
-
Solution:
-
Aqueous Base Wash (Pre-Chromatography): Before column chromatography, dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with an aqueous base solution (e.g., 1 M NaOH or K2CO3). This will deprotonate any remaining this compound, forming a water-soluble boronate salt that will partition into the aqueous layer.
-
Optimize Chromatography Conditions:
-
Solvent System: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or heptane) often provides better separation.[7][8]
-
Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or a reverse-phase C18 column, as the different surface chemistry can alter the elution order.[8]
-
-
Experimental Protocol: Base Wash for Boronic Acid Removal
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 10 volumes of ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M aqueous NaOH solution.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate.
-
Drain the aqueous layer.
-
Repeat the wash with 1 M NaOH solution two more times.
-
Wash the organic layer with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter and concentrate the organic layer in vacuo to obtain the crude product, now depleted of acidic boronic acid impurities.
Issue 3: Difficulty in Achieving High Purity by Crystallization
-
Observation: The product either fails to crystallize or crystallizes with significant amounts of impurities included in the crystal lattice.[9]
-
Probable Cause:
-
The presence of impurities that inhibit crystal formation.
-
An unsuitable crystallization solvent system.[10]
-
The product itself may be an oil or a low-melting solid.
-
-
Solution:
-
Pre-crystallization Purification: It is often necessary to first subject the crude product to column chromatography to remove the bulk of the impurities before attempting crystallization.[11]
-
Solvent Screening: A systematic approach to finding a suitable solvent system is crucial.[10][12]
-
Single Solvent Method: Attempt to dissolve the compound in a small amount of a hot solvent and allow it to cool slowly. Good single solvents for crystallization typically have a steep solubility curve for the desired product (poorly soluble at room temperature, but highly soluble at elevated temperatures).[9][12]
-
Two-Solvent System (Solvent/Anti-solvent): Dissolve the compound in a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (the anti-solvent) in which the compound is insoluble until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[12][13]
-
-
Seeding: If you have a small amount of pure product, adding a seed crystal to a supersaturated solution can induce crystallization.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should expect in a Suzuki-Miyaura reaction with this compound?
A1: The most common impurity is often the homo-coupled product of the boronic acid, resulting in the formation of 3,3'-dibromo-5,5'-dichloro-1,1'-biphenyl.[5][6] This occurs when the boronic acid reacts with itself under the catalytic conditions. Another common impurity is the protodeborylated starting material, 1-bromo-3-chlorobenzene, formed by the cleavage of the C-B bond.[5]
Q2: How can I monitor the progress of the purification process effectively?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[7] It allows for rapid analysis of fractions from column chromatography and can help in identifying the presence of starting materials, products, and byproducts. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and 1H NMR spectroscopy are highly recommended.
Q3: Are there any alternatives to column chromatography for purification?
A3: Yes, several alternatives exist, depending on the scale and nature of the product.
-
Preparative HPLC: For high-purity requirements and small-scale separations, preparative HPLC can provide excellent resolution.
-
Supercritical Fluid Chromatography (SFC): This is a greener alternative to normal and reverse-phase chromatography, often providing faster separations.
-
Crystallization: As discussed earlier, this is a powerful technique for obtaining highly pure crystalline solids.[9][10][14]
-
Distillation/Sublimation: If the product is volatile and thermally stable, these methods can be very effective.
Q4: I have a neutral, non-polar product. What is the best initial approach for purification?
A4: For a neutral, non-polar product, a general workflow would be:
-
Aqueous Workup: Perform a standard aqueous workup to remove water-soluble salts and reagents.[15][16]
-
Base Wash: An aqueous base wash (e.g., 1 M NaOH) is highly recommended to remove the acidic this compound.
-
Silica Gel Column Chromatography: This is typically the primary purification method for non-polar compounds.[7][17] Start with a non-polar eluent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.[7]
Purification Workflow Diagram
Caption: General purification workflow for products from this compound reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chromtech.com [chromtech.com]
- 9. Recrystallization [sites.pitt.edu]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. Home Page [chem.ualberta.ca]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Long-term stability and proper storage of (3-Bromo-5-chlorophenyl)boronic acid
An in-depth technical guide from the office of the Senior Application Scientist.
Technical Support Center: (3-Bromo-5-chlorophenyl)boronic acid
Document ID: TSC-BCBA-2025-Q4 Compound: this compound CAS Number: 1186403-17-7[1][2] Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support, troubleshooting, and best practices for the long-term storage and handling of this compound to ensure its stability and performance in synthetic applications.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: The long-term stability of arylboronic acids is critically dependent on minimizing exposure to atmospheric moisture, oxygen, and elevated temperatures. While some supplier data may suggest room temperature storage, this is often intended for short-term use.[1] For preserving the integrity of this compound over months or years, the following conditions are strongly recommended:
-
Temperature: Store at refrigerated temperatures, specifically below 4°C (39°F).[3] This significantly slows the rate of potential degradation pathways. For extended periods, storage at -20°C is advisable.
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[3] This is the most critical factor in preventing oxidative degradation and hydrolysis.
-
Container: Use a tightly sealed container made of an inert material like amber glass or high-density polyethylene (HDPE).[4] The container seal must be robust to prevent moisture ingress.
-
Light: Protect from direct light, although this is a secondary concern compared to moisture and air.
Q2: What are the primary degradation pathways for this compound?
A2: this compound, like other arylboronic acids, is susceptible to two main degradation pathways:
-
Protodeboronation: This is a hydrolytic process where the carbon-boron bond is cleaved by water, replacing the boronic acid group with a hydrogen atom.[5] This results in the formation of 1-bromo-3-chlorobenzene, an impurity that will be unreactive in Suzuki-Miyaura coupling reactions. This process can be catalyzed by acidic or basic conditions.[3][6]
-
Oxidation: The boron center is susceptible to oxidation, particularly in the presence of air and trace metals.[3][7] This pathway typically leads to the formation of the corresponding phenol (3-bromo-5-chlorophenol) and boric acid.[8][9] This is often an irreversible process that consumes the active reagent.
A third, less common issue is the formation of cyclic anhydrides, known as boroxines. This occurs through the intermolecular dehydration of three boronic acid molecules. While this process is reversible upon exposure to water (e.g., during reaction setup), it can complicate accurate weighing and stoichiometry calculations.
Q3: How can I visually inspect my sample for degradation?
A3: A high-purity this compound should be a fine, free-flowing, white to off-white crystalline solid. Signs of potential degradation include:
-
Clumping or stickiness: This often indicates moisture absorption, a precursor to hydrolysis.
-
Discoloration: A yellow or brown tint may suggest oxidative degradation or the presence of other impurities.
-
Hard chunks: Significant boroxine formation can lead to a change in the material's physical properties, making it harder to handle.
While visual inspection is a useful first step, it is not a substitute for analytical characterization (e.g., NMR or HPLC) to confirm purity.
Q4: Is the compound stable in solution, and what solvents are recommended?
A4: Boronic acids are generally less stable in solution than in their solid state.[3] Storing solutions for extended periods is not recommended. If a solution must be prepared and stored for a short duration (e.g., up to a few days), follow these guidelines:
-
Solvent Choice: Use a dry, aprotic solvent such as dioxane, THF, or acetonitrile. Avoid protic solvents like methanol or water for storage.
-
Storage Conditions: Store the solution under an inert atmosphere (argon or nitrogen) at -20°C.
-
Stability Window: As a general guideline for boronic acids in solution, stability might be maintained for up to one month at -20°C, but this should be verified for your specific application.[3]
Troubleshooting Guide
Issue 1: My Suzuki-Miyaura coupling reaction is inefficient or failing.
Low yields in Suzuki-Miyaura coupling are a common problem that can often be traced back to the quality of the boronic acid.[10]
-
Plausible Cause: The boronic acid has degraded via hydrolysis (protodeboronation), leading to an inactive coupling partner.
-
Troubleshooting Steps:
-
Assess Purity: Obtain a ¹H NMR spectrum of your boronic acid sample in a dry solvent (like DMSO-d₆). The presence of a significant peak corresponding to 1-bromo-3-chlorobenzene is a clear indicator of protodeboronation.
-
Quantify by HPLC: Use a reverse-phase HPLC method to quantify the percentage of the active boronic acid versus its degradation products.
-
Purify if Necessary: If degradation is confirmed (>5-10%), purify the bulk material via recrystallization (see Protocol 2).
-
Review Handling: Ensure that the reagent was weighed quickly and that anhydrous solvents and reagents were used throughout the reaction setup to prevent in-situ degradation.
-
Issue 2: My ¹H NMR spectrum of the boronic acid shows broad peaks or is difficult to interpret.
-
Plausible Cause 1: Boroxine Formation. The presence of the trimeric boroxine anhydride in equilibrium with the monomeric boronic acid can lead to peak broadening or the appearance of multiple, complex signals in the aromatic region.
-
Troubleshooting Steps: Add a single drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The water will hydrolyze the boroxine back to the monomeric boronic acid, typically resulting in sharper, more easily interpretable peaks.
-
Plausible Cause 2: Paramagnetic Impurities. Trace metal impurities can cause significant broadening of NMR signals.
-
Troubleshooting Steps: If the D₂O trick does not work, consider purifying the material by recrystallization or filtration through a short plug of silica gel to remove baseline impurities.[11]
Protocols & Data
Data Summary: Storage Recommendations
| Condition | Recommended | Rationale |
| Temperature (Solid) | ≤ 4°C (long-term) | Slows kinetic rates of degradation.[3] |
| Atmosphere | Dry Inert (Argon/Nitrogen) | Prevents hydrolysis and oxidation.[3] |
| Container | Tightly sealed, opaque | Excludes moisture and light.[4] |
| Solvent (Solution) | Anhydrous Aprotic (THF, Dioxane) | Minimizes protic sources for degradation. |
| Temperature (Solution) | ≤ -20°C | Drastically reduces degradation in less stable state. |
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the boronic acid.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Look for earlier eluting peaks (potential polar impurities) and later eluting peaks (e.g., the less polar protodeboronated product, 1-bromo-3-chlorobenzene).
-
Calculate purity based on the area percentage of the main peak relative to all observed peaks.
-
Protocol 2: Purification by Recrystallization
If your boronic acid shows signs of degradation, it can often be repurified.
-
Solvent Selection: A common method for arylboronic acids is recrystallization from a water/acetone or water/ethanol mixture.[11][12] The goal is to find a solvent system where the boronic acid is soluble at high temperatures but poorly soluble at low temperatures.
-
Procedure:
-
Place the impure boronic acid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent (e.g., boiling water or a mixture) required to fully dissolve the solid.
-
Once dissolved, remove from heat and allow the solution to cool slowly to room temperature.
-
Crystals of the purified boronic acid should begin to form.
-
To maximize yield, place the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the purified crystals thoroughly under vacuum in a desiccator containing a drying agent (e.g., P₂O₅ or Drierite®). Do not use heat , as this can promote anhydride formation.
-
-
Post-Purification: Confirm the purity of the recrystallized material using the HPLC or NMR methods described above before use.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C6H5BBrClO2 | CID 53216753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. laballey.com [laballey.com]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Technical Support Center: Palladium-Catalyzed Cross-Coupling of (3-Bromo-5-chlorophenyl)boronic acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth technical assistance and field-proven insights for your palladium-catalyzed coupling reactions involving (3-Bromo-5-chlorophenyl)boronic acid. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki-Miyaura coupling reactions?
A1: The primary challenges with this substrate stem from its electronic and structural properties. This compound is an electron-deficient arylboronic acid due to the presence of two halogen substituents (bromo and chloro). This can lead to slower transmetalation rates in the catalytic cycle. Additionally, the presence of two different halogens raises the potential for competitive oxidative addition if the coupling partner is also a di- or poly-halogenated arene. Key challenges include:
-
Slow Reaction Rates: The electron-withdrawing nature of the halogens can deactivate the boronic acid towards transmetalation.
-
Side Reactions: Protodeboronation (loss of the boronic acid group) can be a significant side reaction, especially under harsh basic conditions or prolonged reaction times. Homocoupling of the boronic acid is another common side reaction.[1][2]
-
Catalyst Selection: Choosing an appropriate palladium catalyst and ligand system is crucial to overcome the inherent low reactivity of the substrate.
Q2: Which type of palladium catalyst is generally most effective for this type of electron-deficient substrate?
-
Palladium Precatalysts with Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are electron-rich and bulky, which promotes both the oxidative addition and reductive elimination steps of the catalytic cycle.[5] Pre-formed precatalysts like XPhos Pd G3 are often preferred for their stability and ease of use.
-
N-Heterocyclic Carbene (NHC) Palladium Complexes: NHC ligands are strong sigma-donors that form very stable and active catalysts. PEPPSI-type catalysts are a good example.[6]
-
Palladacycles: These are highly stable precatalysts that can provide a controlled release of the active Pd(0) species.[7]
It is generally advisable to screen a few catalyst systems to find the optimal one for your specific coupling partner and reaction conditions.
Q3: How does the choice of base and solvent impact the coupling reaction?
A3: The base and solvent system is critical for a successful Suzuki-Miyaura coupling.
-
Base: The base plays multiple roles, including activating the boronic acid for transmetalation.[8][9] For electron-deficient boronic acids, a stronger base is often necessary to facilitate this step.[5]
-
Solvent: The solvent must be able to dissolve the reactants and the catalyst system. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic substrates and the inorganic base.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium precatalyst is not being efficiently reduced to the active Pd(0) species.[3][13] 2. Slow Transmetalation: The electron-deficient nature of the boronic acid is hindering the transfer of the aryl group to the palladium center.[5] 3. Protodeboronation: The boronic acid is being cleaved by the base before it can participate in the coupling reaction.[1] 4. Oxygen Contamination: Oxygen can lead to the deactivation of the Pd(0) catalyst and promote homocoupling of the boronic acid.[1] | 1. Switch to a more easily activated precatalyst: Try a "G3" or "G4" Buchwald precatalyst or an NHC-Pd complex. These are designed for rapid activation under mild conditions.[4] 2. Use a stronger base: Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃ to enhance the formation of the more nucleophilic boronate species.[5] 3. Use milder reaction conditions: Lower the reaction temperature and shorten the reaction time. Consider using a weaker base if possible. Protecting the boronic acid as a boronate ester (e.g., MIDA boronate) can also prevent protodeboronation. 4. Ensure rigorous degassing: Properly degas your solvents and reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen).[11] |
| Formation of Homocoupled Byproduct | 1. Presence of Oxygen: As mentioned above, oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[1] 2. Inefficient Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) catalyst is slow, the catalyst may be more prone to reacting with the boronic acid in a homocoupling pathway. | 1. Improve degassing procedures. 2. Choose a ligand that accelerates oxidative addition: Electron-rich and bulky ligands like Buchwald phosphines can promote the oxidative addition step.[14] |
| Dehalogenation of Starting Material or Product | 1. Presence of a Hydrogen Source: The palladium-aryl intermediate can react with a hydrogen source in the reaction mixture, leading to reductive dehalogenation.[1] This can be exacerbated by certain bases or solvents. | 1. Use an aprotic solvent system if possible. 2. Screen different bases: Some bases are more prone to promoting dehalogenation than others. |
| Selective Coupling at Bromine vs. Chlorine | 1. Relative Reactivity of C-Br vs. C-Cl Bonds: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > OTf >> Cl.[14] Therefore, selective coupling at the bromine position is expected. | 1. Standard conditions should favor C-Br activation: For selective coupling at the bromine, standard Suzuki-Miyaura conditions with a suitable palladium catalyst should be sufficient.[15] 2. Forcing conditions may lead to C-Cl activation: If the reaction is heated for an extended period or a very active catalyst is used, some coupling at the chlorine position may be observed. Monitor the reaction closely to avoid over-reaction. |
Experimental Protocols
General Protocol for Catalyst Screening
This protocol is designed as a starting point for optimizing the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Aryl halide coupling partner
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a precatalyst)
-
Base (e.g., K₃PO₄)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (1-2 mol%).
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[16][17][18][19]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12][20][21]
-
Purification: Purify the crude product by flash column chromatography.[20][21][22]
Reaction Monitoring Protocol
Real-time monitoring of the reaction can provide valuable insights into reaction kinetics and byproduct formation.
-
Sample Preparation: At specific time intervals, carefully withdraw a small aliquot of the reaction mixture under an inert atmosphere.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of deuterated chloroform (CDCl₃) with an internal standard.
-
Analysis: Analyze the quenched sample by ¹H NMR or GC-MS to determine the relative concentrations of starting materials, product, and any major byproducts.[17][23]
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: Decision guide for troubleshooting low yields in the coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. wwjmrd.com [wwjmrd.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pure.york.ac.uk [pure.york.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 17. azom.com [azom.com]
- 18. shoko-sc.co.jp [shoko-sc.co.jp]
- 19. vapourtec.com [vapourtec.com]
- 20. home.sandiego.edu [home.sandiego.edu]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with (3-Bromo-5-chlorophenyl)boronic acid
Welcome to the technical support center for (3-Bromo-5-chlorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during its use in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we have structured this guide to move beyond simple protocols and explain the chemical reasoning behind optimizing your experimental setup.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues encountered in the laboratory when working with this compound.
Question 1: My Suzuki-Miyaura reaction is failing or giving very low yields. What are the primary factors I should investigate?
Low or no yield in a Suzuki-Miyaura coupling is a common but solvable issue. Before making drastic changes, systematically verify the foundational parameters of your reaction. Often, a small adjustment can lead to a significant improvement.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for low-yield reactions.
A critical aspect for this specific substrate is chemoselectivity . The C-Br bond is significantly more reactive than the C-Cl bond towards palladium-catalyzed oxidative addition. Standard conditions will almost exclusively favor coupling at the bromine position. If your goal is to couple at the chlorine, a much more active catalyst system and harsher conditions would be necessary, and selective activation would be challenging.
Question 2: How do I select the optimal base for coupling with this compound?
The base is arguably the most critical variable after the catalyst. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which is the species that participates in transmetalation with the palladium center.[1][2][3] However, excessive basicity can promote undesirable side reactions.
The Role of the Base in the Catalytic Cycle The base facilitates the crucial transmetalation step. Two pathways are generally proposed:
-
Boronate Pathway: The base deprotonates the boronic acid to form a tetracoordinate boronate [ArB(OH)₃]⁻, which is more nucleophilic and readily transmetalates with the Pd(II)-halide complex.[2][4]
-
Hydroxide/Alkoxide Pathway: The base first exchanges with the halide on the palladium complex (e.g., LₙPd(Ar')X becomes LₙPd(Ar')OH). This complex then reacts with the neutral boronic acid.[2][3]
The operative pathway often depends on the specific base and solvent system used.[2]
Comparison of Common Bases
| Base Type | Examples | Basicity | Key Characteristics & Recommendations |
| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Moderate | Workhorse bases. K₂CO₃ is a good starting point for many reactions. Cs₂CO₃ is more soluble and effective but also more expensive. Often used in aqueous solvent mixtures.[5] |
| Phosphates | K₃PO₄ | Moderate-Strong | An excellent choice for difficult couplings or when sensitive functional groups are present. It is finely powdered and often used under anhydrous or nearly anhydrous conditions (e.g., dioxane, toluene).[6] |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | Strong | Very effective at activating the boronic acid but can promote side reactions, especially protodeboronation and catalyst degradation. Use with caution and at lower temperatures if possible. |
| Fluorides | KF, CsF | Weak (in this context) | Fluoride ions are believed to play a unique role in activating the boronic acid, potentially by forming a fluoroborate species. Can be effective when other bases fail. |
Recommendation: Start with K₃PO₄ in an anhydrous solvent like dioxane or toluene, or K₂CO₃ in a dioxane/water mixture. These provide a good balance of reactivity and stability for the boronic acid.
Question 3: Which solvent system is best suited for reactions involving this boronic acid?
Solvents play a multifaceted role: they must solubilize the reagents, stabilize the catalytic species, and can influence the reaction's selectivity and rate.[7][8] The choice of solvent is intrinsically linked to the choice of base.
The Interplay of Solvent and Reaction Outcome The polarity of the solvent can influence the stability of intermediates in the catalytic cycle.[9] For instance, polar aprotic solvents like DMF or MeCN have been shown to affect the selectivity in certain complex systems, though the effect is not solely dependent on the dielectric constant.[7][8] The presence of water is often beneficial as it helps dissolve inorganic bases like carbonates and is believed to facilitate the transmetalation step via a μ-bridging hydroxy group.[10]
Common Solvent Systems
| Solvent System | Typical Ratio | Recommended Base(s) | Considerations |
| Dioxane / H₂O | 4:1 to 10:1 | K₂CO₃, Cs₂CO₃ | A very common and robust system. Easy to degas. Water helps dissolve the base. |
| Toluene | Anhydrous | K₃PO₄ | Good for anhydrous conditions. Can be run at higher temperatures. |
| THF | Anhydrous | K₃PO₄, CsF | Lower boiling point, suitable for reactions that require milder heating. |
| DMF | Anhydrous or with H₂O | K₂CO₃, K₃PO₄ | High boiling point. Excellent at dissolving reagents but can be difficult to remove and may coordinate to the catalyst. |
Recommendation: A Dioxane/H₂O (10:1) system with K₂CO₃ is an excellent and versatile starting point. For a strictly anhydrous approach, try Toluene with K₃PO₄ .
Question 4: I'm observing a significant amount of 1-bromo-3-chlorobenzene as a byproduct. What is happening and how can I prevent it?
This byproduct is the result of protodeboronation , a common side reaction where the boronic acid group is replaced by a hydrogen atom from the solvent or trace water.[11][12] Arylboronic acids with electron-withdrawing groups, like the halogens on your substrate, can be particularly susceptible to this process, especially under basic conditions.[13][14][15]
Mechanism of Protodeboronation vs. Suzuki Coupling
Caption: Competing pathways of Suzuki coupling and protodeboronation.
Strategies to Minimize Protodeboronation:
-
Use a Milder Base: Strong bases like NaOH or KOH can accelerate protodeboronation. Switch to K₃PO₄ or K₂CO₃.[15]
-
Control Temperature: Higher temperatures can increase the rate of this side reaction. Run the reaction at the lowest temperature that still allows for efficient coupling (e.g., start at 80 °C).
-
Anhydrous Conditions: While water can be beneficial, excess water can serve as a proton source. Using a powdered, dry base like K₃PO₄ in an anhydrous solvent (e.g., Toluene, Dioxane) can be very effective.
-
Use a Boronic Ester: Boronic esters, such as the pinacol ester, are generally more stable and less prone to protodeboronation.[15][16] You can either use the ester directly or form a more stable adduct in situ (see protocol below).
Validated Experimental Protocols
These protocols provide a reliable starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Suzuki-Miyaura Coupling
This protocol is optimized for coupling at the C-Br position and is a robust starting point for many aryl halide partners.[6]
-
Vessel Preparation: To an oven-dried reaction vial, add this compound (1.2–1.5 equiv.), the aryl halide partner (1.0 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.). Add a magnetic stir bar.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or a suitable pre-catalyst like XPhos Pd G3, 0.5–2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 10:1, to a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to 80–110 °C. Stir vigorously for the duration of the reaction (monitor by TLC or LC-MS, typically 2-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Preparation of a Diethanolamine Adduct for Improved Stability
If protodeboronation is a persistent issue, converting the boronic acid to its diethanolamine ester can significantly improve stability.[6]
-
Dissolution: In a clean, dry flask, dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., dichloromethane or THF).
-
Addition: While stirring, add diethanolamine (1.0 equiv.) dropwise.
-
Precipitation: A white precipitate of the boronate ester should form. Continue stirring the slurry for 15-30 minutes at room temperature.
-
Isolation: Isolate the white solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable, solid adduct can now be used directly in the Suzuki coupling protocol (Protocol 1), often showing improved performance and reduced side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. connectsci.au [connectsci.au]
- 12. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Interpreting the ¹H and ¹³C NMR Spectra of (3-Bromo-5-chlorophenyl)boronic Acid
Introduction
(3-Bromo-5-chlorophenyl)boronic acid is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.[1] Its utility in the development of novel therapeutics, such as inhibitors for acid-sensing ion channels in pain management, underscores the importance of unambiguous structural verification.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for elucidating the precise molecular structure and purity of such reagents.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will dissect the expected spectral patterns, explain the underlying principles of chemical shifts and coupling constants, and compare its spectral features against simpler analogs to provide a comprehensive interpretive framework for researchers in organic chemistry and drug development.
The Challenge of Boronic Acid NMR
A primary experimental challenge in acquiring high-quality NMR spectra for arylboronic acids is their propensity to form cyclic, trimeric anhydrides known as boroxines. This oligomerization leads to signal broadening and complex, often uninterpretable, spectra. The equilibrium between the boronic acid and its boroxine is highly dependent on the sample's water content and the choice of NMR solvent.[2] To circumvent this, protic deuterated solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are often employed. These solvents effectively break up the boroxine structure through hydrogen bonding and complexation, yielding sharp, well-resolved spectra of the monomeric boronic acid.[2]
Part 1: Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides critical information about the number, environment, and connectivity of protons in a molecule. For this compound, we anticipate signals in two distinct regions: the aromatic region and the acidic proton region of the boronic acid group.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~7.9 - 8.1 | triplet (t) or broad singlet | ⁴J ≈ 1.5 - 2.0 Hz | Flanked by two electron-withdrawing groups (Br and B(OH)₂), resulting in significant deshielding. Meta-coupled to H-4 and H-6. |
| H-4 | ~7.7 - 7.9 | triplet (t) or broad singlet | ⁴J ≈ 1.5 - 2.0 Hz | Positioned between two halogens (Br and Cl), leading to a downfield shift. Meta-coupled to H-2 and H-6. |
| H-6 | ~7.8 - 8.0 | triplet (t) or broad singlet | ⁴J ≈ 1.5 - 2.0 Hz | Situated between the chloro and boronic acid groups, causing deshielding. Meta-coupled to H-2 and H-4. |
| B(OH)₂ | Highly variable (e.g., 4-9 ppm) | broad singlet (br s) | N/A | Acidic protons; signal is broad due to rapid chemical exchange. Position is solvent, concentration, and temperature dependent. May disappear upon D₂O exchange. |
Detailed Interpretation
-
Aromatic Protons (H-2, H-4, H-6):
-
Chemical Shift: The aromatic ring is substituted with three electron-withdrawing groups (Br, Cl, and B(OH)₂). These groups inductively withdraw electron density from the phenyl ring, "deshielding" the attached protons. This deshielding effect causes the proton signals to appear at a higher chemical shift (further downfield) compared to unsubstituted benzene (δ ≈ 7.36 ppm).
-
Multiplicity: In a 1,3,5-trisubstituted benzene ring, all aromatic protons are meta to each other. This results in four-bond coupling (⁴J), which is typically small (1-3 Hz).[3][4] Consequently, each proton signal is expected to be split into a narrow triplet by its two meta neighbors. Due to the small coupling constant, these signals may also appear as broadened singlets, especially at lower magnetic field strengths.
-
-
Boronic Acid Protons (-B(OH)₂): The two protons of the hydroxyl groups on the boron atom are acidic. Their signal is characterized by:
-
Broadness: Rapid exchange with other acidic protons (like trace water in the solvent) or quadrupolar broadening from the adjacent boron atom (¹¹B has a nuclear spin I = 3/2) causes the signal to be broad.
-
Variable Chemical Shift: The position of this peak is highly sensitive to the solvent, concentration, and temperature.[5] In a solvent like DMSO-d₆, these protons often appear as a distinct broad singlet. In methanol-d₄, they will rapidly exchange with the solvent's deuterium, causing the signal to disappear entirely.[2]
-
Part 2: Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment. For this compound, all six carbons in the phenyl ring are chemically distinct, leading to six unique signals.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (-B(OH)₂) | ~130 - 135 (often weak) | The carbon directly attached to boron (ipso-carbon). Its chemical shift is influenced by the electronegativity of the attached oxygen atoms but is not as deshielded as carbons attached to halogens. The signal is often broad or of low intensity due to quadrupolar relaxation caused by the ¹¹B nucleus.[6] |
| C-2 (-CH) | ~135 - 140 | Deshielded by adjacent electron-withdrawing bromine and boronic acid groups. |
| C-3 (-CBr) | ~122 - 125 | The ipso-carbon attached to bromine. The "heavy atom effect" of bromine causes a relative upfield shift compared to what might be expected based on electronegativity alone. |
| C-4 (-CH) | ~133 - 138 | Deshielded by adjacent bromine and chlorine atoms. |
| C-5 (-CCl) | ~134 - 137 | The ipso-carbon attached to chlorine. Chlorine is highly electronegative, causing a significant downfield shift. |
| C-6 (-CH) | ~132 - 136 | Deshielded by adjacent chlorine and boronic acid groups. |
Detailed Interpretation
-
Ipso-Carbons (C-1, C-3, C-5): These are the carbons directly bonded to the substituents.
-
C-Cl (C-5): Chlorine's strong electronegativity significantly deshields this carbon, shifting it downfield.[7]
-
C-Br (C-3): While bromine is electronegative, its "heavy atom effect" can lead to a more shielded (upfield) signal compared to the C-Cl carbon.
-
C-B(OH)₂ (C-1): The carbon attached to boron is a quaternary carbon, and its signal is often weak. Furthermore, the adjacent ¹¹B nucleus, being quadrupolar, can cause significant broadening of the C-1 signal, sometimes to the point of it being unobservable.[6]
-
-
Protonated Carbons (C-2, C-4, C-6): The chemical shifts of these carbons are influenced by the additive effects of the substituents on the ring. All are expected to be in the downfield region of the aromatic spectrum (typically >130 ppm) due to the cumulative electron-withdrawing nature of the three substituents.[8]
Part 3: Comparative Spectral Analysis
To contextualize the spectral features of this compound, it is instructive to compare it with simpler, related molecules.
| Compound | Key ¹H NMR Features | Key ¹³C NMR Features |
| Phenylboronic Acid | Complex multiplet ~7.3-7.8 ppm. Fewer deshielding groups result in a more upfield aromatic envelope. | C-B signal ~134 ppm. Other aromatic signals are more shielded compared to the target compound. |
| 3-Chlorophenylboronic Acid | Aromatic signals are more complex due to lower symmetry. Protons ortho to Cl and B(OH)₂ are most downfield.[9] | The presence of chlorine deshields C-3 (~134 ppm) and influences the shifts of adjacent carbons.[10] |
| 1-Bromo-3-chlorobenzene | Three aromatic signals, typically appearing as two triplets and a doublet of doublets, reflecting meta- and ortho-coupling. | Shows the direct influence of the two halogens on the carbon shifts without the effect of the boronic acid group. |
This comparison highlights how each substituent—Br, Cl, and B(OH)₂—contributes uniquely to the overall electronic environment of the molecule, which is directly reflected in the observed ¹H and ¹³C chemical shifts.
Part 4: Experimental Protocol and Workflow
Ensuring high-quality, reproducible NMR data requires a standardized methodology.
Protocol for NMR Sample Preparation
-
Analyte Preparation: Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6-0.7 mL of deuterated solvent. DMSO-d₆ is highly recommended for its ability to dissolve the analyte and disrupt boroxine formation.
-
Dissolution: Cap the NMR tube and vortex or gently sonicate until the solid is completely dissolved. A clear, homogeneous solution is essential.
-
Analysis: Insert the sample into the NMR spectrometer. Acquire ¹H and ¹³C spectra according to standard instrument parameters. A higher number of scans may be necessary for the ¹³C spectrum to obtain a good signal-to-noise ratio, especially for the weak quaternary carbon signals.
NMR Analysis Workflow
Caption: Workflow for NMR sample preparation and spectral analysis.
Part 5: Molecular Structure Reference
The following diagram illustrates the IUPAC numbering for this compound used for the spectral assignments in this guide.
Caption: Structure of this compound.
References
- 1. Cas 1186403-17-7,3-Bromo-5-chlorophenylboronic acid | lookchem [lookchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. 3-Chlorophenylboronic acid(63503-60-6) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
A Comparative Analysis of (3-Bromo-5-chlorophenyl)boronic Acid and Other Halogenated Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds.[1] The choice of the boronic acid coupling partner is critical to the success of these transformations, with substitutions on the phenyl ring significantly influencing reactivity. This guide provides an in-depth comparative study of (3-Bromo-5-chlorophenyl)boronic acid and other halogenated boronic acids, offering insights into their performance in Suzuki-Miyaura reactions, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Crucial Role of Halogen Substituents: Electronic and Steric Effects
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the electronic and steric nature of its substituents. Halogens, being electronegative, exert a significant electron-withdrawing inductive effect, which plays a pivotal role in the transmetalation step.
Electronic Effects: The electron-withdrawing nature of halogens increases the Lewis acidity of the boronic acid. This enhanced acidity facilitates the formation of the boronate species upon reaction with a base, which is a key intermediate in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2] Phenylboronic acids with electron-withdrawing groups generally exhibit different reactivity profiles compared to those with electron-donating groups.[3][4] For instance, the presence of one or more halogens can modulate the nucleophilicity of the aryl group being transferred to the palladium center.
This compound is a unique case, featuring two different halogen atoms at the meta positions. The combined electron-withdrawing effects of both bromine and chlorine are expected to significantly increase the Lewis acidity of the boronic acid group. This can potentially lead to faster transmetalation under certain conditions.
Steric Effects: While electronic effects are often dominant, steric hindrance can also play a crucial role, especially with ortho-substituted boronic acids. Bulky substituents near the boronic acid group can impede the approach of the palladium complex, thereby slowing down the transmetalation process.[5] For this compound, the meta-substitution pattern minimizes direct steric hindrance around the carbon-boron bond, allowing for efficient interaction with the palladium catalyst.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) catalyst. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Halogenated Boronic Acids in Suzuki-Miyaura Coupling
The following table summarizes experimental data from various sources, showcasing the performance of different halogenated phenylboronic acids in Suzuki-Miyaura cross-coupling reactions. It is important to note that direct comparison of yields can be challenging due to variations in reaction conditions, coupling partners, and catalyst systems across different studies. However, this compilation provides valuable insights into the general reactivity of these compounds.
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 3-Bromo-5-chloro-1,2,4-thiadiazole | Pd(dppf)Cl2 | K2CO3 | Dioxane | 80 | - | - | [7] |
| 4-Bromophenylboronic acid | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 70-80 | 18-22 | 60 | [8] |
| 4-Chlorophenylboronic acid | Aryl Bromides | Pd(OAc)2 / PPh3 | Na2CO3 | n-propanol/H2O | Reflux | 1 | - | [9] |
| 3,5-Dichlorophenylboronic acid | 2,3,5-trichloropyridine | Pd(OAc)2 | Na2CO3 | DMF/H2O | 60 | 12 | 85 | [10] |
| Phenylboronic acid | 2,6-dibromopyridine | Pd-PEPPSI complexes | K2CO3 | DMF/H2O | - | - | - | [11] |
| Various arylboronic acids | 2,3,5-trichloropyridine | Pd(OAc)2 | Na2CO3 | DMF/H2O | 60 | 12 | 80-89 | [10][12] |
| Phenylboronic acid | Aryl Halides | Pd/Ni-MOF | K2CO3 | Ethanol | 60 | 6 | High | [4] |
| Arylboronic acids | Aryl Halides | Pd-NHC-MIL-101(Cr) | K2CO3 | H2O | 85 | - | High | [13] |
From the available data, it is evident that halogenated boronic acids are effective coupling partners in Suzuki-Miyaura reactions, often providing good to excellent yields. The choice of catalyst, base, and solvent system is crucial and needs to be optimized for each specific substrate combination. For instance, the use of palladium acetate in the absence of a ligand has been shown to be effective for the coupling of 2,3,5-trichloropyridine with various arylboronic acids in an aqueous medium.[10][12]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling Reaction
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a halogenated phenylboronic acid. It should be considered a starting point, and optimization of reaction parameters may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Halogenated phenylboronic acid (e.g., this compound) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 mmol)
-
Base (e.g., K2CO3, Na2CO3, K3PO4, 2.0-3.0 mmol)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF, with 10-25% water)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), the halogenated phenylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the solvent system (e.g., 1,4-Dioxane/water, 4:1 v/v, 5 mL) to the flask via a syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the palladium catalyst (0.02-0.05 mmol) to the reaction mixture under a positive flow of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion
This compound, with its distinct dihalogenated substitution pattern, presents a valuable building block for the synthesis of complex organic molecules. The combined electron-withdrawing effects of the bromine and chlorine atoms enhance its Lewis acidity, which can be advantageous in the Suzuki-Miyaura reaction. While a direct, comprehensive comparative study under identical conditions remains to be systematically documented in the literature, the available data suggests that it and other halogenated boronic acids are highly effective coupling partners. The success of these reactions is heavily dependent on the careful selection and optimization of the catalyst, base, and solvent system. The provided experimental protocol serves as a robust starting point for researchers to explore the utility of these versatile reagents in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Viable Alternatives for (3-Bromo-5-chlorophenyl)boronic Acid in Organic Synthesis
(3-Bromo-5-chlorophenyl)boronic acid is a cornerstone reagent in modern organic synthesis, prized for its role as a versatile building block in the construction of complex molecular architectures. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds. This reaction is instrumental in synthesizing substituted biaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
However, reliance on a single reagent can present limitations. Challenges such as stability under certain conditions (protodeboronation), specific reactivity requirements, or the need for orthogonal synthetic strategies necessitate a broader toolkit for the discerning chemist. This guide provides an in-depth comparison of viable alternatives to this compound, offering field-proven insights and experimental data to inform reagent selection in research and development. We will explore direct analogues for Suzuki-Miyaura coupling as well as orthogonal cross-coupling strategies that offer distinct advantages in specific synthetic contexts.
Part 1: Direct Replacements in Suzuki-Miyaura Coupling
The most straightforward alternatives to boronic acids are derivatives that engage in the same fundamental catalytic cycle but offer enhanced stability or handling characteristics. The two most prominent classes are potassium organotrifluoroborates and organoboronate esters.
1.1 Potassium (3-Bromo-5-chlorophenyl)trifluoroborate
Potassium organotrifluoroborate salts are air- and moisture-stable crystalline solids that serve as excellent surrogates for boronic acids.[1][2] They are essentially protected forms of boronic acids, readily prepared by treating the corresponding boronic acid with potassium hydrogen difluoride (KHF₂).[3] This stability translates to a longer shelf-life and greater ease of handling, which is a significant advantage in both academic and industrial settings.
Mechanism and Reactivity: In the presence of a base (e.g., Cs₂CO₃, K₂CO₃) and water or an alcohol, the trifluoroborate salt undergoes slow hydrolysis to release the active boronic acid in situ, which then enters the Suzuki-Miyaura catalytic cycle. This controlled release can sometimes lead to more reproducible results by maintaining a low concentration of the reactive boronic acid, thereby minimizing side reactions like protodeboronation.
Workflow: Suzuki-Miyaura Coupling with Organotrifluoroborates
Caption: Workflow for using potassium trifluoroborates in Suzuki coupling.
1.2 (3-Bromo-5-chlorophenyl)boronic Esters (e.g., Pinacol Ester)
Boronic esters, particularly those derived from pinacol (pinacol esters or boronates), are another class of highly effective alternatives.[4] These reagents are generally more soluble in common organic solvents than their corresponding boronic acids and exhibit enhanced stability, particularly against protodeboronation, a common side reaction with electron-deficient or heteroaromatic boronic acids.[5] Their preparation often involves the palladium-catalyzed Miyaura borylation of an aryl halide.[4]
Mechanism and Reactivity: Like trifluoroborates, boronic esters require activation by a base to participate in the transmetalation step of the Suzuki-Miyaura reaction.[6] The mechanism is believed to proceed through the formation of a more nucleophilic boronate complex.[4] The steric bulk of the pinacol group can influence reaction rates, but modern catalyst systems are highly efficient for these substrates.[5]
Table 1: Comparison of Boron Reagents for Suzuki-Miyaura Coupling
| Feature | (3-Br-5-Cl-Ph)boronic Acid | K[(3-Br-5-Cl-Ph)BF₃] | (3-Br-5-Cl-Ph)B(pin) |
| Physical State | Often a solid, can be amorphous | Crystalline solid | Crystalline solid or oil |
| Stability | Prone to dehydration/trimerization and protodeboronation | Excellent; stable to air and moisture | Good; generally more stable than boronic acids |
| Handling | Requires careful handling and storage | Easy to handle and weigh accurately | Easy to handle |
| Solubility | Variable; often poor in non-polar solvents | Generally soluble in polar solvents | Excellent in common organic solvents (THF, Dioxane) |
| Activation | Requires base | Requires base for hydrolysis | Requires base |
| Synthesis | Grignard/organolithium + borate ester | From boronic acid + KHF₂[3] | Miyaura borylation or esterification of boronic acid |
Part 2: Orthogonal Cross-Coupling Strategies
When Suzuki-Miyaura conditions are not suitable for a given substrate due to functional group incompatibility or other constraints, employing an entirely different cross-coupling reaction provides a powerful orthogonal approach. These methods use different organometallic reagents, each with a unique reactivity profile.
2.1 Stille Coupling: (3-Bromo-5-chlorophenyl)stannanes
The Stille reaction couples an organostannane with an organic halide or triflate, catalyzed by palladium.[7][8] It is renowned for its exceptional functional group tolerance and the stability of the organostannane reagents to air and moisture.[8]
Causality of Experimental Choice: The primary reason to choose Stille coupling is its mild reaction conditions and tolerance for a vast array of functional groups, which might not be compatible with the basic conditions of Suzuki coupling or the highly reactive organometallic species in Negishi coupling. The main drawback, however, is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product.[7]
2.2 Negishi Coupling: (3-Bromo-5-chlorophenyl)zinc Halides
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by palladium or nickel.[9][10] Organozinc reagents are more reactive than their boron and tin counterparts, which allows for the coupling of less reactive electrophiles like aryl chlorides under milder conditions.[11][12]
Causality of Experimental Choice: This method is chosen when high reactivity is paramount, especially for challenging couplings involving sterically hindered partners or unreactive chlorides.[11] However, organozinc reagents are sensitive to air and moisture and are typically prepared and used in situ from the corresponding organohalide.[9]
Logical Flow: Choosing a Cross-Coupling Strategy
Caption: Decision logic for selecting an appropriate cross-coupling method.
Table 2: Comparison of Orthogonal Cross-Coupling Strategies
| Feature | Suzuki-Miyaura (Organoboron) | Stille (Organostannane) | Negishi (Organozinc) |
| Nucleophile Reactivity | Moderate | Low to Moderate | High |
| Functional Group Tolerance | Good to Excellent | Excellent | Good |
| Reagent Toxicity | Low | High (Tin compounds are toxic) | Moderate (Reagents are pyrophoric) |
| Reagent Stability | Good (especially esters/salts) | Excellent (Air and moisture stable) | Poor (Air and moisture sensitive) |
| Byproduct Removal | Generally easy (water-soluble) | Difficult (Tin byproducts) | Generally easy (hydrolysis) |
| Couples Aryl Chlorides? | Requires specialized ligands/conditions | Yes, but can be sluggish | Yes, often the method of choice[11] |
Part 3: Alternative Precursors & Synthetic Routes
An advanced strategy involves redesigning the synthesis to utilize alternative starting materials. For instance, 3-bromo-5-chloroaniline is a readily available and versatile precursor that opens up different synthetic avenues.[13][14][15]
Buchwald-Hartwig Amination
Instead of forming a C-C bond, one might first form a C-N bond using the Buchwald-Hartwig amination.[16][17] This palladium-catalyzed reaction couples an amine with an aryl halide.[18] The differential reactivity of the C-Br and C-Cl bonds in 3-bromo-5-chloroaniline can be exploited for regioselective functionalization. The C-Br bond is generally more reactive in palladium-catalyzed couplings, allowing for a selective reaction at this position while leaving the C-Cl bond intact for a subsequent transformation.[13]
This approach is powerful because it allows for the introduction of a nitrogen-containing moiety early in the synthesis, followed by a C-C bond formation at either the bromine or chlorine position.
Experimental Protocols
The following are representative, generalized protocols. Researchers must optimize conditions for their specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Boronic Ester
-
To a dry reaction vessel, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., Dioxane/Water, Toluene/Water).
-
Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Negishi Coupling with an in situ Generated Organozinc Reagent
-
Preparation of Organozinc: To a flame-dried flask under inert atmosphere, add 3-bromo-5-chloro-iodobenzene (1.0 equiv) and anhydrous THF. Cool the solution to -78 °C.
-
Add n-BuLi or i-PrMgCl (1.0 equiv) dropwise and stir for 30 minutes to perform a lithium-halogen or magnesium-halogen exchange.
-
Add a solution of ZnCl₂ (1.1 equiv) in THF and allow the mixture to warm to room temperature, forming the (3-bromo-5-chlorophenyl)zinc chloride reagent.
-
Coupling Reaction: In a separate flask, add the coupling partner (aryl halide, 0.9 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., SPhos, 4 mol%) in THF.
-
Transfer the freshly prepared organozinc solution to the second flask via cannula.
-
Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Conclusion
While this compound remains a workhorse reagent, a comprehensive understanding of its alternatives is crucial for versatile and robust synthetic planning.
-
For enhanced stability and handling , potassium trifluoroborates and pinacol boronic esters are superior direct replacements in Suzuki-Miyaura coupling.
-
For orthogonal reactivity , Stille coupling offers broad functional group tolerance at the cost of tin toxicity, while Negishi coupling provides high reactivity for challenging substrates but requires careful handling of sensitive reagents.
-
For strategic flexibility , utilizing alternative precursors like 3-bromo-5-chloroaniline in reactions such as the Buchwald-Hartwig amination allows for different bond disconnections and regioselective functionalization.
The optimal choice depends on a careful analysis of the specific synthetic target, including functional group compatibility, required reaction conditions, and scalability. By leveraging this expanded toolkit, researchers can navigate complex synthetic challenges with greater efficiency and creativity.
References
- 1. PubChemLite - Potassium 3-bromo-5-chlorophenyltrifluoroborate (C6H3BBrClF3) [pubchemlite.lcsb.uni.lu]
- 2. Potassium trifluoroborate synthesis by hydroboration or C-B coupling reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Bromo-5-chloroaniline | High-Purity Research Reagent [benchchem.com]
- 14. 3-Bromo-5-chloroaniline [oakwoodchemical.com]
- 15. 3-Bromo-5-chloroaniline | C6H5BrClN | CID 3084709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
A Methodological Guide to the Comparative X-ray Crystal Structure Analysis of Biaryl Compounds Derived from (3-Bromo-5-chlorophenyl)boronic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive framework for the comparative X-ray crystal structure analysis of compounds synthesized from (3-bromo-5-chlorophenyl)boronic acid. Due to a scarcity of publicly available, detailed crystallographic data for a cohesive series of such compounds, this document focuses on establishing a robust methodology for researchers undertaking such studies. We will delineate the process from synthetic strategy and crystal growth to data analysis and interpretation, enabling a thorough comparison of molecular geometry and intermolecular interactions.
Introduction: The Significance of this compound in Medicinal Chemistry and Materials Science
This compound is a versatile building block in modern organic synthesis. Its utility is most pronounced in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. The bromine and chlorine substituents on the phenyl ring offer distinct electronic properties and potential sites for further functionalization, making derivatives of this boronic acid attractive for creating libraries of compounds with diverse physicochemical properties.
Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design and the development of new materials. X-ray crystallography stands as the definitive method for elucidating the solid-state conformation of molecules and their packing in a crystal lattice. A comparative analysis of a series of structurally related compounds can reveal subtle yet significant differences in bond lengths, bond angles, torsional angles, and intermolecular interactions, which in turn influence properties such as solubility, melting point, and biological activity.
Experimental Design: A Roadmap for Comparative Crystallographic Analysis
A successful comparative analysis begins with a well-conceived experimental plan. The goal is to synthesize a series of related compounds where the structural variations are systematic, allowing for a logical interpretation of the resulting crystallographic data.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the method of choice for synthesizing biaryl compounds from this compound.[1] The general approach involves the reaction of the boronic acid with a variety of aryl or heteroaryl halides.
To generate a meaningful series for comparative analysis, one could, for example, couple this compound with a series of substituted 2-chloropyrimidines. Pyrimidines are of significant interest in medicinal chemistry, and the variation of substituents on the pyrimidine ring would allow for a systematic study of their impact on the crystal packing of the final products.[3][4][5]
Experimental Protocol: Synthesis of a Biaryl Derivative
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with a haloaromatic compound.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equivalent), the aryl/heteroaryl halide (1.1 equivalents), and a base such as potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).
-
Reaction: Heat the reaction mixture to a temperature typically between 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure biaryl derivative.
Crystallization and X-ray Diffraction: From Powder to Structure
The critical step in obtaining high-quality crystallographic data is the growth of single crystals suitable for X-ray diffraction.
Crystal Growth Strategies
Finding the right conditions for crystal growth can be a matter of trial and error. Common techniques include:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation and allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
Single-Crystal X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are mounted on a diffractometer for X-ray analysis. A modern single-crystal X-ray diffractometer will typically use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected. The positions and intensities of the diffracted spots are used to determine the unit cell parameters and the arrangement of atoms within the crystal.
Data Analysis and Comparison: Unveiling Structural Insights
With the crystal structures of a series of compounds solved and refined, the comparative analysis can begin. The primary output of a crystal structure determination is a Crystallographic Information File (CIF), which contains all the necessary information for analysis.
Comparison of Molecular Geometry
A key aspect of the comparison is the analysis of intramolecular geometric parameters. This data should be tabulated for easy comparison across the series of compounds.
| Parameter | Compound 1 | Compound 2 | Compound 3 | Alternative Technique |
| Crystal System | e.g., Monoclinic | e.g., Orthorhombic | e.g., Triclinic | Powder X-ray Diffraction (PXRD) |
| Space Group | e.g., P2₁/c | e.g., Pna2₁ | e.g., P-1 | Solid-State NMR |
| Unit Cell a (Å) | value | value | value | |
| Unit Cell b (Å) | value | value | value | |
| Unit Cell c (Å) | value | value | value | |
| α (°) | 90 | 90 | value | |
| β (°) | value | 90 | value | |
| γ (°) | 90 | 90 | value | |
| Volume (ų) | value | value | value | |
| Key Bond Length (Å) | value | value | value | Computational (DFT) |
| Key Bond Angle (°) | value | value | value | Computational (DFT) |
| Dihedral Angle (°) | value | value | value | 2D NMR (NOESY) |
Causality behind Experimental Choices: The choice of coupling partners directly influences the resulting crystal packing. For instance, introducing a hydrogen bond donor/acceptor on the pyrimidine ring is likely to lead to the formation of hydrogen-bonded networks, which will significantly differ from the packing of a derivative with a bulky, non-polar substituent.
Analysis of Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. A thorough comparative analysis should investigate:
-
Hydrogen Bonds: The presence of classic (e.g., O-H···N, N-H···O) and non-classic (e.g., C-H···O) hydrogen bonds.
-
Halogen Bonds: Interactions involving the bromine and chlorine atoms.
-
π-π Stacking: Interactions between aromatic rings.
-
van der Waals Forces: General attractive and repulsive forces between molecules.
Hirshfeld Surface Analysis: A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis. This method maps the electron distribution of a molecule in a crystal and can generate 2D "fingerprint plots" that provide a quantitative summary of the different types of intermolecular contacts.
Alternative and Complementary Techniques
While single-crystal X-ray diffraction is the gold standard for structural elucidation, other techniques can provide valuable complementary information, especially when suitable single crystals cannot be obtained.
-
Powder X-ray Diffraction (PXRD): Can be used to identify the crystalline phase and assess the purity of the bulk material.
-
Solid-State NMR Spectroscopy: Provides information about the local environment of specific nuclei in the solid state.
-
Computational Chemistry (DFT): Density Functional Theory calculations can be used to predict molecular geometries and compare them with experimental results.
Conclusion
A comparative X-ray crystal structure analysis of a series of compounds derived from this compound offers a powerful approach to understanding structure-property relationships. By following a systematic methodology from synthesis and crystallization to detailed analysis of molecular geometry and intermolecular interactions, researchers can gain valuable insights that can guide the design of new molecules with desired properties for applications in medicine and materials science.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Cas 1186403-17-7,3-Bromo-5-chlorophenylboronic acid | lookchem [lookchem.com]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H5BBrClO2 | CID 53216753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Senior Application Scientist's Guide to Boronic Acids vs. Boronate Esters: A Comparative Analysis of Reactivity and Stability in Cross-Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and a boronate ester for a cross-coupling reaction is a critical decision that can significantly impact efficiency, yield, and practicality. This guide provides an objective comparison of the reactivity and stability of these two pivotal classes of organoboron compounds, with a focus on their application in the widely used Suzuki-Miyaura cross-coupling. The information presented is supported by mechanistic insights and experimental data to aid in the rational selection of the appropriate reagent for a given synthetic challenge.
Executive Summary: The Reactivity-Stability Trade-Off
The core difference between boronic acids and their corresponding boronate esters lies in a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive and often lead to faster reaction times in cross-coupling reactions.[1][2][3] This enhanced reactivity is frequently attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this high reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, which can negatively affect their shelf-life and reaction yields.[1][3][4]
Conversely, boronate esters, particularly the commonly used pinacol esters, offer significantly greater stability.[1][2][5] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1][2][6] This robustness makes them well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity and purity are paramount.[1] The compromise for this enhanced stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1]
Mechanistic Underpinnings: A Deeper Dive into the Transmetalation Step
The Suzuki-Miyaura reaction is the most practiced palladium-catalyzed cross-coupling reaction, valued for its broad applicability and the low toxicity of boron-containing reagents.[7][8] The mechanism proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent—acid or ester—directly impacts the critical transmetalation step, where the organic group is transferred from boron to the palladium center.
Two primary pathways for transmetalation are widely debated[9]:
-
The Boronate Pathway: The boronic acid or ester is activated by a base to form a more nucleophilic tetrahedral 'ate' complex (a boronate). This boronate then reacts with the palladium(II)-halide complex.[4][9]
-
The Oxo-Palladium Pathway: The palladium(II)-halide complex reacts with the base (e.g., hydroxide) to form a palladium(II)-hydroxide complex. This species then reacts with the neutral boronic acid.[4][9]
Historically, it was often assumed that boronate esters must first hydrolyze in situ to the corresponding boronic acid to participate in the reaction.[1] However, kinetic, structural, and computational studies have provided compelling evidence that boronate esters can undergo direct transmetalation without prior hydrolysis .[7][8] The specific pathway and rate can be influenced by the steric and electronic properties of the ester's diol backbone.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Performance Comparison
While boronic acids are generally more reactive, the choice of diol in a boronate ester can dramatically influence transmetalation rates, in some cases even surpassing the parent acid.[7] The following tables summarize representative quantitative data and qualitative characteristics.
Table 1: Relative Rates of Transmetalation for Various Boron Reagents
| Boron Reagent (Ar-B(OR)₂) | Diol (-OR)₂ | Relative Rate (k_rel) vs. Boronic Acid | Notes |
| Arylboronic Acid | -OH | 1.00 | Baseline for comparison. |
| Dimethyl Boronate | -OCH₃ | ~1.17 | Slightly faster than the corresponding boronic acid.[7] |
| Catechol Boronate | Catechol | ~1.46 | Rate enhancement observed.[7] |
| Boroxine | (ArBO)₃ | ~9.33 | Significantly faster transmetalation than the monomeric acid.[7] |
| Pinacol Boronate (Bpin) | Pinacol | ~0.02 | Substantially slower due to steric hindrance around the boron atom.[7] |
| Neopentyl Glycol Boronate | Neopentyl Glycol | Slower than Boronic Acid | Less reactive than the acid but generally more reactive than the pinacol ester.[4] |
Data synthesized from kinetic studies reported in literature.[7] Relative rates are estimates and can vary based on specific substrates and conditions.
Table 2: Qualitative Comparison of Boronic Acids and Pinacol Boronate Esters
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester (Bpin) |
| Reactivity | Generally higher; faster reaction times.[1][3] | Generally lower; slower reaction times.[1] |
| Stability | Prone to protodeboronation and oxidation; limited shelf-life.[1][4] | Significantly more stable; excellent shelf-life.[1][2][5] |
| Handling | Can be difficult to handle; requires inert atmosphere for long-term storage.[2] | Often stable, crystalline solids; easy to handle and weigh.[1][2] |
| Purification | Challenging to purify by chromatography due to decomposition.[2] | Can be readily purified by standard column chromatography.[1][2][6] |
| Yield | Potentially higher in short reactions, but can be compromised by decomposition.[2] | Often provides higher, more reproducible isolated yields in complex syntheses.[2][5] |
| Common Side Reactions | Protodeboronation, oxidation, homocoupling.[4] | Generally cleaner reaction profiles due to higher purity and stability.[5] |
Practical Guidance for Reagent Selection
The choice between a boronic acid and a boronate ester is not merely academic; it has profound practical implications for the success of a synthesis.
When to Choose a Boronic Acid:
-
Speed is Paramount: When the highest possible reaction rate is the primary objective.
-
Highly Unreactive Partners: When coupling with challenging, unreactive electrophiles (e.g., some aryl chlorides) where the superior reactivity of the boronic acid is necessary to drive the reaction to completion.
-
Known Stability: When using specific boronic acids (e.g., many electron-rich arylboronic acids) that are known to be relatively stable and easy to handle.
When to Choose a Boronate Ester (e.g., Pinacol Ester):
-
Stability is Critical: For multi-step syntheses where the boron-containing intermediate must survive various reaction conditions or extended storage.[1]
-
Unstable Boronic Acids: When the parent boronic acid is known to be unstable (e.g., many heteroaryl, vinyl, or cyclopropyl boronic acids are prone to rapid protodeboronation).[4][7]
-
High Purity Required: When the boron reagent must be purified by chromatography to remove impurities that could interfere with the coupling reaction.[5][6]
-
Reproducibility and Automation: In high-throughput screening (HTS) or automated synthesis platforms where the stability and ease of handling of solid boronate esters ensure consistency and reliability.[1]
Caption: Decision workflow for selecting a boron reagent.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. The following protocols provide a general framework for a Suzuki-Miyaura coupling and a method for comparing reagent reactivity.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or boronate ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water 4:1 mixture, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid or boronate ester, palladium catalyst, and base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Objective: To directly compare the reaction rate of a boronic acid versus its corresponding pinacol ester.
Procedure:
-
Set up Parallel Reactions: Prepare two identical reaction vessels as described in Protocol 1. In one vessel, use the boronic acid (1.2 equiv). In the second, use the boronate ester (1.2 equiv). Ensure all other reagents, concentrations, and temperatures are identical.
-
Internal Standard: Add a known amount of an inert internal standard (e.g., biphenyl, dodecane) to each flask before initiating the reaction.
-
Time-Course Sampling: Once the reactions are initiated by heating, take small, timed aliquots (e.g., at t = 0, 15 min, 30 min, 1h, 2h, 4h) from each reaction mixture under an inert atmosphere.
-
Quench and Analyze: Immediately quench each aliquot in a vial containing a solvent mixture (e.g., ethyl acetate and water). Analyze the organic layer of each sample by GC-FID or LC-MS.
-
Data Analysis: Quantify the amount of product formed relative to the internal standard at each time point. Plot the % conversion versus time for both the boronic acid and the boronate ester to generate comparative reaction profiles.
Conclusion
The choice between boronic acids and boronate esters is a nuanced decision governed by the specific demands of the synthetic task. Boronic acids offer the advantage of higher intrinsic reactivity, making them suitable for rapid transformations and challenging couplings. However, this reactivity is often overshadowed by their inherent instability. Boronate esters, particularly pinacol esters, provide a robust and reliable alternative, offering superior stability, ease of handling, and purification, which often translates to higher reproducibility and cleaner reaction profiles in complex syntheses.[1][5] Recent mechanistic studies have confirmed that esters can participate directly in the catalytic cycle, adding another layer to their utility.[7][8] By understanding the fundamental principles of reactivity, stability, and mechanism outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. Boron Suzuki Coupling | Borates Today [borates.today]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3-Bromo-5-chlorophenyl)boronic Acid
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like (3-Bromo-5-chlorophenyl)boronic acid are not merely procedural afterthoughts; they are foundational to ensuring a safe laboratory environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides a detailed, experience-driven protocol for the responsible disposal of this compound, moving beyond simple steps to explain the critical reasoning behind each phase of the process.
Principle of Safe Disposal: Hazard Assessment and Mitigation
This compound (CAS No. 1186403-17-7) is a halogenated organoboron compound.[1][2] While comprehensive toxicological data for this specific molecule is not widely published, its structure necessitates a cautious approach. Structurally similar compounds, such as other substituted phenylboronic acids, are known to cause skin and serious eye irritation, may be harmful if swallowed or inhaled, and can cause respiratory irritation.[3][4] Therefore, the primary principle for its disposal is to treat it as hazardous chemical waste at all times. [5][6]
The operational directive is to prevent its release into the environment and to ensure the safety of all laboratory personnel through rigorous containment and adherence to established protocols.
Immediate Safety & Handling Precautions
Before beginning any waste collection or disposal procedure, it is imperative to operate within a certified chemical fume hood. Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[6][7] The required Personal Protective Equipment (PPE) is your primary line of defense.
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes of solutions or accidental aerosolization of the solid powder, which can cause serious eye irritation.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact. Skin irritation is a common hazard associated with this class of chemicals.[3][4] Inspect gloves for integrity before each use. |
| Body Protection | Laboratory coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing.[5] |
| Respiratory Protection | NIOSH-approved respirator. | Recommended when handling the solid form to prevent inhalation of dust particles, which may cause respiratory tract irritation.[3][5] |
Waste Characterization and Segregation: A Self-Validating System
Proper segregation is the cornerstone of a safe waste management system. Mixing incompatible chemicals can trigger dangerous reactions.[8] this compound waste must be collected in its own designated container.
Key Segregation Principles:
-
Do Not Mix: Never combine this waste stream with other chemical wastes, especially strong oxidizing agents, acids, or bases, unless explicitly directed by your institution's Environmental Health and Safety (EHS) department.[6][9]
-
No Drain Disposal: This compound must never be disposed of down the sanitary sewer.[5][6] Its effects on aquatic life are not fully characterized, and its introduction into waterways is a compliance violation.
-
Solid vs. Liquid: While solid and liquid waste containing this compound can often be combined in the same container, consult your EHS department for specific institutional policies.
Step-by-Step Disposal Protocol
This protocol ensures that the waste is handled, contained, and stored in a manner that is safe, compliant, and ready for final disposal by a certified professional.
Step 1: Waste Collection
-
For Solid Waste: Carefully sweep or scoop the solid material, minimizing dust generation.[10] Place it directly into the designated hazardous waste container.
-
For Liquid Waste (e.g., reaction mixtures, solutions): Using a funnel to prevent spills, pour the liquid into the designated hazardous waste container.[5]
Step 2: Containerization
-
Select a Compatible Container: Use a container made of high-density polyethylene (HDPE) or glass that can be securely sealed.[5][11] If possible, using the original manufacturer's container can be a good option, provided it is in good condition.[5]
-
Leave Headspace: Do not fill liquid waste containers beyond 75% capacity.[11] This allows for vapor expansion and reduces the risk of spills from handling.
Step 3: Labeling
Proper labeling is a critical and non-negotiable safety step. An improperly labeled container is a significant risk to all personnel. The label must be clear, legible, and permanently affixed.
Required Label Information:
-
The words "HAZARDOUS WASTE "[9]
-
Full Chemical Name: This compound [9]
-
For solutions, list all components, including solvents and their approximate concentrations.[9]
Step 4: Temporary Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, according to your institution's Chemical Hygiene Plan.[5]
-
The storage area must be well-ventilated, secure, and away from general laboratory traffic.
Step 5: Arranging Final Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][9]
-
Provide a complete and accurate description of the waste. Never allow hazardous waste to accumulate beyond the time limits specified by regulatory bodies like the EPA.[12]
Disposal Workflow Diagram
The following diagram outlines the logical decision-making process for the proper disposal of this compound, emphasizing safety and compliance at each stage.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, a swift and correct response is critical.
Spill Response
-
Evacuate and Alert: Immediately alert others in the area and restrict access.[5]
-
Assess the Spill: If the spill is large or you are unsure how to proceed, contact your EHS department immediately.[11]
-
Containment (for small spills):
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][10]
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Adherence to these detailed procedures is a professional responsibility that underpins the safety and integrity of our scientific endeavors. By treating this compound with the respect it requires, from initial handling to final disposal, we uphold our commitment to a safe and sustainable research environment.
References
- 1. Cas 1186403-17-7,3-Bromo-5-chlorophenylboronic acid | lookchem [lookchem.com]
- 2. This compound | C6H5BBrClO2 | CID 53216753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 8. laballey.com [laballey.com]
- 9. benchchem.com [benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. nipissingu.ca [nipissingu.ca]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling (3-Bromo-5-chlorophenyl)boronic acid: Personal Protective Equipment and Disposal
For the modern researcher, scientist, or drug development professional, a deep and intuitive understanding of chemical safety is not merely a regulatory requirement but the very foundation of scientific integrity and innovation. When working with reactive intermediates like (3-Bromo-5-chlorophenyl)boronic acid, a versatile reagent in organic synthesis[1], this understanding translates into a set of precise, non-negotiable safety protocols. This guide moves beyond a simple checklist, offering a procedural and logical framework for the safe handling of this compound, grounded in established safety principles and experience from the field.
Hazard Assessment: The "Why" Behind the Precautions
This compound belongs to the arylboronic acid class of compounds. While a specific, comprehensive toxicological profile for this exact molecule is not extensively published, the known hazards of closely related phenylboronic acid derivatives provide a robust basis for a conservative safety assessment.
Safety data for analogous compounds, such as 3-Chlorophenylboronic acid and 3-Bromophenylboronic acid, indicate several potential hazards[2][3]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[3].
-
Skin Corrosion/Irritation: Causes skin irritation[3].
-
Serious Eye Damage/Irritation: Causes serious eye irritation[3].
-
Respiratory Irritation: May cause respiratory irritation, particularly when handled as a powder[3][4].
The primary routes of exposure are inhalation of the powder, dermal contact, and eye contact[5][6]. Therefore, our core directive is to establish a multi-layered defense using appropriate Personal Protective Equipment (PPE) to eliminate these routes of exposure.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. All handling of this compound should occur within a certified chemical fume hood to control airborne dust and vapors.[7][8]
-
Eye and Face Protection: The risk of fine powder becoming airborne necessitates robust eye protection. Standard safety glasses are insufficient.
-
Causality: Boronic acid dust can cause serious, painful eye irritation[3]. A splash or aerosolization event could lead to significant injury.
-
Protocol: Wear tightly fitting chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[2][3]. In situations with a higher risk of splashing, such as during quenching a reaction or large-scale transfers, the use of a full face shield over safety goggles is mandated.
-
-
Hand Protection: Skin contact is a primary route of exposure.
-
Causality: The compound is classified as a skin irritant and is harmful upon dermal contact[3]. Chemically resistant gloves form the essential barrier.
-
Protocol: Use nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use[8]. For extended operations or when handling larger quantities, consider double-gloving. If contact occurs, remove the contaminated glove immediately, wash hands thoroughly with soap and water, and don the a new glove.
-
-
Body Protection: Protecting street clothes and minimizing skin exposure is critical.
-
Causality: Accidental spills can contaminate clothing, leading to prolonged and often unnoticed skin exposure.
-
Protocol: A flame-resistant laboratory coat, fully buttoned, is required. Ensure the sleeves are of adequate length to cover the wrists, creating an overlap with your gloves. For tasks with a significant splash potential, a chemically resistant apron should be worn over the lab coat.
-
-
Respiratory Protection: While a fume hood is the primary engineering control, respiratory protection may be necessary.
-
Causality: Inhalation of boronic acid dust can irritate the respiratory system[3].
-
Protocol: All weighing and transfers of the solid compound must be performed in a fume hood. If engineering controls are not available or are insufficient to maintain exposure below acceptable limits (e.g., during a large spill cleanup), a NIOSH-approved N95 dust mask or a respirator with a particulate filter is required.
-
Table 1: PPE Requirements for this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | Safety Glasses | Nitrile Gloves | Lab Coat | Not typically required |
| Weighing/Transfer (Solid) | Chemical Goggles | Nitrile Gloves (Double) | Lab Coat | Required if outside a fume hood (N95) |
| Dissolution/Reaction | Chemical Goggles | Nitrile Gloves | Lab Coat | Not required (in fume hood) |
| Spill Cleanup | Goggles & Face Shield | Nitrile/Neoprene Gloves | Lab Coat & Apron | N95 Respirator (minimum) |
| Waste Disposal | Chemical Goggles | Nitrile Gloves | Lab Coat | Not required (in fume hood) |
Operational Plan: A Step-by-Step Workflow
A self-validating protocol ensures safety at every stage. The following workflow is designed to minimize exposure and prevent accidental release.
-
Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and uncluttered. Confirm that an emergency eyewash station and safety shower are accessible and have been recently tested[2][8]. Prepare all necessary glassware and reagents.
-
Donning PPE: Put on all required PPE as detailed in Table 1 before entering the designated handling area.
-
Chemical Retrieval: Transport the chemical in a secondary container from the storage location to the laboratory.
-
Handling in Fume Hood: Place the chemical and all related apparatus deep within the fume hood. Perform all manipulations, including weighing, transfer, and addition to a reaction vessel, within the hood sash at the lowest practical height.
-
Post-Handling: Tightly seal the primary container. Decontaminate the exterior of the container with a damp cloth (collecting the cloth as solid hazardous waste) before returning it to storage.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash hands thoroughly.
Diagram 1: Chemical Handling Workflow
Caption: Workflow for handling this compound.
Disposal Plan: Responsible Waste Management
Improper disposal of boronic acids and their derivatives can pose environmental risks.[6] All materials contaminated with this compound must be treated as hazardous waste.[7][8]
-
Waste Segregation:
-
Solid Waste: All contaminated disposables (e.g., gloves, weighing paper, paper towels, silica gel) must be collected in a designated, sealed, and clearly labeled hazardous waste container. The label must read "Hazardous Waste" and include the full chemical name.[7]
-
Liquid Waste: Collect all reaction mixtures, solvents, and rinsates containing the boronic acid in a separate, compatible, and clearly labeled hazardous waste container.[7] Never dispose of this chemical down the drain.[7][8] Do not mix with incompatible waste streams, such as strong oxidizing agents.[2][3]
-
-
Decontamination of Glassware:
-
Initial Rinse: Rinse glassware with the primary solvent used in the reaction to remove the bulk of the material. This rinsate must be collected as liquid hazardous waste.
-
Secondary Decontamination: A rinse with a basic solution (e.g., dilute sodium bicarbonate) can help convert residual boronic acid into a more water-soluble boronate salt, aiding in its removal. This rinsate must also be collected as liquid hazardous waste.[7]
-
Final Rinse: A final rinse with water and/or an appropriate solvent should be performed. Collect this rinse as hazardous waste as well.[7]
-
-
Spill Management:
-
Alert personnel and restrict access to the area.
-
Wearing appropriate PPE (Table 1), cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.[8]
-
Conclusion: Fostering a Culture of Safety
Safe laboratory practice is an active, not a passive, process. For compounds like this compound, safety protocols are not barriers to research but enablers of reliable, reproducible, and responsible science. By understanding the causality behind each safety measure—from the choice of a specific glove material to the steps for decontaminating glassware—we build a deep and resilient safety culture. This framework should be integrated into your institution's broader Chemical Hygiene Plan, as mandated by OSHA, to ensure a safe environment for all personnel.[9]
References
- 1. Cas 1186403-17-7,3-Bromo-5-chlorophenylboronic acid | lookchem [lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. lawbc.com [lawbc.com]
- 6. laballey.com [laballey.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdc.gov [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
